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Foundational

Synthesis and characterization of (E)-pent-2-ene-1,5-diol

An In-depth Technical Guide to the Synthesis and Characterization of (E)-pent-2-ene-1,5-diol Authored by: A Senior Application Scientist Foreword: The Strategic Value of (E)-pent-2-ene-1,5-diol in Modern Synthesis (E)-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of (E)-pent-2-ene-1,5-diol

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of (E)-pent-2-ene-1,5-diol in Modern Synthesis

(E)-pent-2-ene-1,5-diol is a bifunctional molecule of significant interest in the fields of medicinal chemistry, polymer science, and materials research.[] Its unique structural motif, featuring a trans-configured double bond flanked by two primary hydroxyl groups, offers a versatile platform for the synthesis of a diverse array of complex molecules and macromolecules. The strategic placement of these functional groups allows for the construction of novel polymers, such as polyesters and polyurethanes, and serves as a valuable building block in the synthesis of specialty chemicals.[] In the context of drug development, the diol scaffold can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a robust synthetic route to (E)-pent-2-ene-1,5-diol and a detailed protocol for its thorough characterization, empowering researchers to confidently utilize this valuable synthon in their endeavors.

Part 1: Synthesis of (E)-pent-2-ene-1,5-diol via Diester Reduction

The synthesis of (E)-pent-2-ene-1,5-diol is most reliably achieved through the reduction of a suitable diester precursor, namely diethyl (E)-pent-2-enedioate. This approach is favored due to the commercial availability of the starting material and the high-yielding nature of the reduction reaction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a powerful reducing agent capable of converting esters to primary alcohols without affecting the carbon-carbon double bond.[2][3]

Synthetic Workflow

The overall synthetic strategy is a one-step reduction of the diester to the diol.

Synthesis_Workflow start Diethyl (E)-pent-2-enedioate reagent 1. LiAlH4, Dry THF 2. H2O, NaOH(aq), H2O start->reagent Reduction product (E)-pent-2-ene-1,5-diol reagent->product Workup purification Flash Column Chromatography product->purification Purification final_product Pure (E)-pent-2-ene-1,5-diol purification->final_product

Caption: Synthetic workflow for (E)-pent-2-ene-1,5-diol.

Experimental Protocol: Reduction of Diethyl (E)-pent-2-enedioate

Materials:

  • Diethyl (E)-pent-2-enedioate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

  • Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (X g, Y mmol, 2.2 eq.) in anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice-water bath.

  • Addition of Ester: A solution of diethyl (E)-pent-2-enedioate (A g, B mmol, 1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup (Fieser & Fieser method): The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of:

    • Deionized water (X mL, corresponding to X g of LiAlH₄ used)

    • 15% aqueous sodium hydroxide solution (X mL)

    • Deionized water (3X mL)

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (E)-pent-2-ene-1,5-diol as a colorless to pale yellow oil.[2]

Purification

The crude product is purified by flash column chromatography on silica gel.[4]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate). The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated under reduced pressure to afford the pure (E)-pent-2-ene-1,5-diol.

Part 2: Characterization of (E)-pent-2-ene-1,5-diol

Thorough characterization of the synthesized (E)-pent-2-ene-1,5-diol is crucial to confirm its identity, purity, and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow sample Pure (E)-pent-2-ene-1,5-diol nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for the characterization of (E)-pent-2-ene-1,5-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the unambiguous identification of (E)-pent-2-ene-1,5-diol.

Experimental Protocol:

  • Sample Preparation: A solution of the purified diol (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Predicted Spectral Data:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~5.75 (m, 2H)-CH=CH-
~4.15 (d, 2H)-CH=CH-CH₂ -OH
~2.30 (q, 2H)=CH-CH₂-CH₂ -OH
~3.70 (t, 2H)-CH₂-CH₂ -OH
(broad s, 2H)-OH

Interpretation: The ¹H NMR spectrum is expected to show signals for the vinylic protons, the two distinct methylene groups adjacent to the double bond and the hydroxyl groups, and the terminal methylene group attached to a hydroxyl group. The coupling constants of the vinylic protons will confirm the (E)-stereochemistry (typically around 15 Hz). The ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon environments in the molecule.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Expected Fragmentation Pattern:

m/z Possible Fragment
102[M]⁺ (Molecular Ion)
84[M - H₂O]⁺
71[M - CH₂OH]⁺
66[M - 2H₂O]⁺
55[C₄H₇]⁺

Interpretation: The mass spectrum should show a molecular ion peak at m/z = 102, corresponding to the molecular weight of C₅H₁₀O₂.[10][11] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[12][13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000=C-H stretch (vinylic)
2950-2850C-H stretch (aliphatic)
~1670 (weak)C=C stretch (alkene)
~965 (strong)=C-H bend (trans-disubstituted)
1050-1000C-O stretch (primary alcohol)

Interpretation: The IR spectrum will be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ due to the hydroxyl groups. The presence of a sharp peak around 965 cm⁻¹ is diagnostic for the trans-configuration of the double bond.[16][17][18]

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of (E)-pent-2-ene-1,5-diol and a comprehensive suite of analytical techniques for its characterization. By following these protocols, researchers can confidently prepare and validate this versatile building block for their specific applications in drug discovery, polymer chemistry, and materials science. The provided spectral data predictions serve as a valuable reference for the confirmation of the desired product.

References

  • University of Cambridge, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Hawach Scientific. Diol Flash Column, Flash Chromatography Column. Available from: [Link]

  • An In-Situ FTIR Investigation of the Oxidation of Allyl Alcohol by Titanium Silicalite-1 (TS-1). Available from: [Link]

  • Organic Synthesis. DIBAL-H Reduction. Available from: [Link]

  • Taylor & Francis Online. Study on the molecular interactions of binary mixtures of allyl alcohol with isomeric amyl alcohol solvents through thermodynamic properties and FT-IR spectra and correlation with the Jouyban–Acree model. Available from: [Link]

  • Myrianthopoulos, V., et al. Mass spectrometric analysis of long-chain esters of diols. Journal of Mass Spectrometry.
  • ResearchGate. Difference FTIR spectra of (a) gaseous allyl alcohol in contact with... Available from: [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available from: [Link]

  • Characterization of a novel diol column for high-performance liquid chromatography.
  • ResearchGate. FT-IR spectra of plasma treated KBr with allyl alcohol. Continuous and... Available from: [Link]

  • Separation Methods Technologies. Diol Columns. Available from: [Link]

  • Organic Syntheses. REDUCTION OF AMINO ACIDS TO AMINO ALCOHOLS: (S)-VALINOL. Available from: [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available from: [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • PubMed Central. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Available from: [Link]

  • Reddit. Reduction with DIBAL-H : r/OrganicChemistry. Available from: [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • ACS Publications. High-Performance Liquid Chromatography Separation and Purification of Cacao (Theobroma cacao L.) Procyanidins According to Degree of Polymerization Using a Diol Stationary Phase. Available from: [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of the American Society for Mass Spectrometry.
  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry Steps. DIBAL Reducing Agent. Available from: [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubMed Central. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. Diisobutylaluminium hydride. Available from: [Link]

  • PubMed Central. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available from: [Link]

  • PubChem. Pent-2-ene-1,5-diol. Available from: [Link]

  • OSTI.gov. Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol from Furanics. Available from: [Link]

  • Organic Syntheses. (R,R)- AND (S,S)-1,2:4,5-DIEPOXYPENTANE. Available from: [Link]

  • PubChem. (2E)-pent-2-ene-1,5-diol. Available from: [Link]

  • Google Patents. US5466832A - Process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes.
  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

  • DIELS-ALDER METHOD DEVELOPMENT AND THE GENERATION OF A DRUG DELIVERY CELL PENETRATING PEPTIDE. Available from: [Link]

  • PubMed. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of (E)-pent-2-ene-1,5-diol: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for (E)-pent-2-ene-1,5-diol, a valuable bifunctional organic building block. In the absence of a publicly available, comprehensive expe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for (E)-pent-2-ene-1,5-diol, a valuable bifunctional organic building block. In the absence of a publicly available, comprehensive experimental dataset, this document leverages predictive methodologies and foundational spectroscopic principles to offer a robust characterization profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural elucidation of this unsaturated diol.

Molecular Structure and Spectroscopic Overview

(E)-pent-2-ene-1,5-diol possesses a five-carbon chain with a trans-configured double bond between C2 and C3, and primary alcohol functionalities at both termini (C1 and C5). This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be comprehensively analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol CAS Number: 25073-26-1

The following sections will delve into the predicted and interpreted data for each of these analytical techniques, providing a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (E)-pent-2-ene-1,5-diol, both ¹H and ¹³C NMR will provide unambiguous information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbon-carbon double bond.

Methodology for Prediction: The predicted ¹H NMR chemical shifts and coupling constants are based on established empirical models and data from analogous unsaturated alcohols. Software such as ChemDraw or online prediction tools can provide estimates for these values.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~5.75ddt (doublet of doublet of triplets)1HH-3
b~5.65ddt (doublet of doublet of triplets)1HH-2
c~4.15d (doublet)2HH-1
d~3.65t (triplet)2HH-5
e~2.30q (quartet)2HH-4
f~2.5 (broad)s (singlet)2H-OH

Interpretation of the ¹H NMR Spectrum:

  • Olefinic Protons (H-2 and H-3): The protons on the double bond are expected to resonate at the most downfield positions (δ ~5.6-5.8 ppm) due to the sp² hybridization of the carbons. The large coupling constant between them (~15 Hz) is characteristic of a trans-alkene. Each of these signals will be further split by the adjacent methylene protons.

  • Methylene Protons Adjacent to Oxygen (H-1 and H-5): The protons on the carbons bearing the hydroxyl groups are deshielded by the electronegative oxygen atoms, resulting in chemical shifts in the range of δ 3.6-4.2 ppm. The H-1 protons, being adjacent to the double bond, are expected to be slightly more downfield than the H-5 protons. The H-1 protons will appear as a doublet due to coupling with H-2, while the H-5 protons will be a triplet due to coupling with the H-4 protons.

  • Allylic Methylene Protons (H-4): These protons are adjacent to the double bond and a methylene group, leading to a more complex splitting pattern (a quartet) and a chemical shift around δ 2.30 ppm.

  • Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal.

Experimental Workflow: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of (E)-pent-2-ene-1,5-diol in ~0.7 mL of CDCl₃ tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz) transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire Acquire the ¹H NMR spectrum (e.g., 16-32 scans) shim->acquire ft Fourier Transform the Free Induction Decay (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal (0 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, as the two olefinic carbons (C-2 and C-3) are chemically non-equivalent.

Methodology for Prediction: The predicted ¹³C NMR chemical shifts are based on additive models and comparison with known spectra of similar unsaturated alcohols. Online prediction tools can also be used for estimation.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135C-3
~128C-2
~63C-1
~60C-5
~35C-4

Interpretation of the ¹³C NMR Spectrum:

  • Olefinic Carbons (C-2 and C-3): These sp² hybridized carbons will have the most downfield chemical shifts, typically in the range of δ 120-140 ppm.

  • Carbons Bearing Hydroxyl Groups (C-1 and C-5): The carbons directly attached to the electronegative oxygen atoms will be deshielded and appear in the δ 60-65 ppm region.

  • Aliphatic Methylene Carbon (C-4): The sp³ hybridized carbon at position 4 will have the most upfield chemical shift, around δ 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (E)-pent-2-ene-1,5-diol will be dominated by absorptions from the O-H, C-O, C=C, and C-H bonds.

Methodology for Prediction: The predicted IR absorption frequencies are based on well-established correlation tables for characteristic functional group vibrations.

Predicted IR Data (Liquid Film):

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200 (broad)StrongO-H stretchAlcohol
3100-3000Medium=C-H stretchAlkene
2950-2850StrongC-H stretchAlkane
~1670MediumC=C stretchAlkene (trans)
~1050StrongC-O stretchPrimary Alcohol
~970Strong=C-H bend (out-of-plane)trans-Alkene

Interpretation of the IR Spectrum:

  • O-H Stretch: A very prominent, broad absorption in the 3400-3200 cm⁻¹ region is the hallmark of the hydroxyl group and is due to intermolecular hydrogen bonding.

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (alkene, >3000 cm⁻¹) and sp³ (alkane, <3000 cm⁻¹) hybridized carbons.

  • C=C Stretch: A medium intensity peak around 1670 cm⁻¹ is indicative of the carbon-carbon double bond.

  • C-O Stretch: A strong absorption around 1050 cm⁻¹ corresponds to the C-O single bond stretching of the primary alcohols.

  • trans-Alkene Bend: A strong and characteristic absorption around 970 cm⁻¹ is a definitive indicator of the trans configuration of the double bond.

Experimental Workflow: IR Spectroscopy (ATR)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum of the empty ATR crystal clean->background apply Apply a small drop of (E)-pent-2-ene-1,5-diol directly onto the crystal background->apply instrument Place the ATR accessory in the IR spectrometer apply->instrument acquire Acquire the sample spectrum (e.g., 16-32 scans) instrument->acquire subtract The instrument software automatically subtracts the background spectrum acquire->subtract format Format the spectrum (% Transmittance vs. Wavenumber) subtract->format

Caption: Workflow for acquiring an IR spectrum using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for volatile compounds like (E)-pent-2-ene-1,5-diol.

Methodology for Prediction: The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation pathways for unsaturated alcohols, such as alpha-cleavage and dehydration.

Predicted Mass Spectrum (EI, 70 eV):

m/zRelative IntensityPossible Fragment
102Low[M]⁺ (Molecular Ion)
84Medium[M - H₂O]⁺
71Medium[M - CH₂OH]⁺
66Medium[M - 2H₂O]⁺
57High[C₄H₉]⁺ or [C₃H₅O]⁺
43High[C₃H₇]⁺ or [C₂H₃O]⁺
31High[CH₂OH]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 102 is expected to be of low intensity due to the facile fragmentation of the molecule.

  • Dehydration ([M - H₂O]⁺): A significant peak at m/z 84, corresponding to the loss of a water molecule, is a characteristic fragmentation pathway for alcohols. A peak at m/z 66, from the loss of two water molecules, is also possible.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation route.

    • Loss of a CH₂OH radical (m/z 31) from the molecular ion would result in a fragment at m/z 71.

    • The fragment [CH₂OH]⁺ itself is expected to be a prominent peak at m/z 31.

  • Other Fragmentations: Other fragment ions will arise from cleavages of the carbon chain, leading to a complex pattern in the lower mass region.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of (E)-pent-2-ene-1,5-diol. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, including the stereochemistry of the double bond. This information is critical for ensuring the purity and identity of this compound in research and development applications. While experimental verification is always the gold standard, this in-depth analysis serves as a valuable reference for scientists working with this versatile molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online NMR prediction tools such as those available at and .

  • NIST Chemistry WebBook: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (E)-pent-2-ene-1,5-diol

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Executive Summary (E)-pent-2-ene-1,5-diol (CAS: 25073-26-1) is a highly versatile, bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals

Executive Summary

(E)-pent-2-ene-1,5-diol (CAS: 25073-26-1) is a highly versatile, bifunctional aliphatic diol characterized by a centrally located trans-alkene[]. This unique structural motif provides orthogonal reactivity, making it an indispensable building block in advanced organic synthesis, pharmaceutical development, and materials science. Unlike its saturated counterpart (1,5-pentanediol), the rigid trans-geometry of the double bond dictates specific conformational preferences that can be exploited for stereoselective transformations and the engineering of high-performance cross-linkable polymers[2].

This whitepaper synthesizes the physicochemical baseline of (E)-pent-2-ene-1,5-diol and provides field-validated, self-consistent protocols for its integration into complex chemical workflows.

Physicochemical and Structural Profiling

Understanding the baseline metrics of (E)-pent-2-ene-1,5-diol is critical for predicting its thermodynamic behavior, optimizing solvent systems, and designing purification strategies. The presence of the trans-double bond imparts conformational rigidity, influencing both its physical state and reaction kinetics.

Table 1: Key Physicochemical Parameters of (E)-pent-2-ene-1,5-diol

ParameterValueCausality / Synthetic Significance
CAS Number 25073-26-1Unique identifier specifically for the trans (E) geometric isomer[].
Molecular Formula C5H10O2Dictates mass balance and stoichiometric calculations[3].
Molecular Weight 102.13 g/mol Low molecular weight facilitates high volatility for GC-MS analysis[3].
Boiling Point 245.1 °C (760 mmHg) / 88-89 °C (0.7 Torr)High BP at atmospheric pressure necessitates high-vacuum distillation to prevent thermal degradation during purification[][2].
Density 1.024 g/cm³Slightly denser than water; a critical metric for predicting phase separation behavior in liquid-liquid extractions[].
XLogP3-AA -0.4Indicates high hydrophilicity, predicting excellent solubility in polar protic and aprotic solvents (e.g., Methanol, DMSO)[3][4].
Topological Polar Surface Area 40.5 ŲDictates membrane permeability characteristics; highly relevant when evaluating the molecule as a drug linker[3].
pKa (Predicted) 14.29 ± 0.10Weakly acidic terminal hydroxyls; requires strong bases (e.g., NaH, LDA) for quantitative deprotonation prior to etherification[2].

Chemical Reactivity and Mechanistic Pathways

The synthetic value of (E)-pent-2-ene-1,5-diol lies in its orthogonal reactivity, which stems from two distinct functional domains:

  • Terminal Hydroxyls (-OH): These sites readily undergo esterification, etherification, and oxidation[2]. They serve as primary attachment points for polymer chain extension or the installation of transient protecting groups.

  • trans-Alkene (C=C): The unsaturated backbone is susceptible to electrophilic addition, epoxidation, and cross-metathesis. Crucially, the E-geometry minimizes steric hindrance during coordination with transition metal catalysts, allowing for highly efficient functionalization compared to the Z-isomer.

Field Applications:

  • Drug Development: This diol is a critical precursor in the total synthesis of complex macrolides, such as archazolids—a class of potent V-ATPase inhibitors currently investigated for their anticancer properties[4].

  • Polymer Science: It is frequently incorporated into copolyesters and polyurethanes. The unsaturated backbone introduces cross-linkable sites, allowing for post-polymerization modifications (e.g., vulcanization or UV-curing) to enhance the mechanical properties of the final material[5].

ReactivityMap Core (E)-pent-2-ene-1,5-diol [Core Scaffold] OH_React Terminal Hydroxyls (-OH) Core->OH_React Site 1 Reactivity Alkene_React trans-Alkene (C=C) Core->Alkene_React Site 2 Reactivity Esterification Polyesters / Polyurethanes (Condensation) OH_React->Esterification Polymerization Oxidation Aldehydes / Carboxylic Acids (Oxidation) OH_React->Oxidation Swern / DMP Epoxidation Epoxides (Stereoselective Addition) Alkene_React->Epoxidation mCPBA CrossMetathesis Cross-Metathesis (Olefin Functionalization) Alkene_React->CrossMetathesis Grubbs Cat.

Orthogonal reactivity pathways of (E)-pent-2-ene-1,5-diol in organic synthesis.

Validated Experimental Protocols

As an application scientist, I emphasize that robust protocols must be self-validating systems. The following workflows incorporate specific in-process controls and explain the causality behind critical experimental parameters.

Protocol A: Synthesis of Unsaturated Copolyesters

Rationale: Incorporating (E)-pent-2-ene-1,5-diol into a polymer backbone (e.g., with adipic acid) provides a reactive handle for post-polymerization modification[5]. The primary synthetic challenge is preventing the thermal isomerization of the trans-alkene to the cis-isomer during high-temperature polycondensation.

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried Schlenk flask under a strictly inert argon atmosphere, combine 1.0 equivalent of (E)-pent-2-ene-1,5-diol with 1.0 equivalent of dimethyl adipate.

  • Catalyst Addition: Add 0.1 mol% of Titanium(IV) isopropoxide (Ti(OiPr)4).

    • Causality: Ti(OiPr)4 is deliberately chosen over strong Brønsted acid catalysts (like p-TsOH) to avoid acid-catalyzed hydration or unwanted isomerization of the double bond.

  • Transesterification: Heat the mixture to 160 °C for 4 hours under a gentle stream of argon, distilling off the methanol byproduct.

    • Validation: Monitor the volumetric evolution of methanol to confirm the completion of the initial oligomerization phase.

  • Polycondensation: Gradually apply a high vacuum (<0.1 Torr) and increase the temperature to 190 °C. Maintain vacuum for 3 hours.

    • Critical Control: Do not exceed 200 °C. Thermal degradation of the allylic ester linkages and loss of stereochemical integrity accelerate exponentially beyond this threshold.

  • Termination & Precipitation: Cool the viscous polymer melt to room temperature, dissolve in a minimal volume of chloroform, and precipitate dropwise into cold methanol. Filter and dry under vacuum to yield the unsaturated copolyester.

Protocol B: Chemoselective Epoxidation of the trans-Alkene

Rationale: Direct epoxidation of the unprotected diol with m-CPBA can lead to complex mixtures due to competitive oxidation of the hydroxyls or poor solubility profiles. Transient protection of the hydroxyl groups ensures high chemoselectivity and facilitates downstream purification.

Step-by-Step Methodology:

  • Silylation (Protection): Dissolve (E)-pent-2-ene-1,5-diol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add imidazole (25 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 22 mmol) at 0 °C. Stir for 2 hours at room temperature.

    • Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar diol (baseline) and the appearance of a non-polar spot (bis-TBS ether).

  • Epoxidation: Cool the reaction mixture to 0 °C. Slowly add m-chloroperoxybenzoic acid (m-CPBA, 12 mmol, 77% max).

    • Causality: The bulky TBS groups sterically direct the incoming peracid. In more complex derivatives, this steric bulk is leveraged to achieve high diastereoselectivity. Stir for 4 hours.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na2S2O3) to rapidly reduce any unreacted peracid, followed by saturated sodium bicarbonate (NaHCO3) to neutralize the m-chlorobenzoic acid byproduct.

  • Deprotection: Separate the organic layer, dry over Na2SO4, and concentrate. Dissolve the crude intermediate in THF and add tetra-n-butylammonium fluoride (TBAF, 22 mmol) at 0 °C. Stir for 1 hour to quantitatively cleave the TBS ethers.

  • Purification: Concentrate the mixture and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the pure trans-epoxydiol.

References

  • Title: CAS 25073-26-1 ((E)-Pent-2-ene-1,5-diol) - BOC Sciences | Source: bocsci.com | URL:

  • Title: CAS 25073-26-1 (E)-Pent-2-ene-1,5-diol - Alfa Chemistry | Source: alfa-chemistry.com | URL: 3

  • Title: (E)-pent-2-ene-1,5-diol - ChemBK | Source: chembk.com | URL: 2

  • Title: (E)-pent-2-ene-1,5-diol | 25073-26-1 - ChemicalBook | Source: chemicalbook.com | URL: 4

  • Title: EP3214108A1 - Process for removal of tetrahydrofuran - Google Patents | Source: google.com | URL: 5

Sources

Exploratory

The Discovery, Natural Occurrence, and Synthetic Utility of (E)-pent-2-ene-1,5-diol: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that, while seemingly simple, serve as linchpins in complex biological systems and advanced synthetic methodologies. (E)-pent-2-ene-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that, while seemingly simple, serve as linchpins in complex biological systems and advanced synthetic methodologies. (E)-pent-2-ene-1,5-diol (also known as trans-2-pentene-1,5-diol) is one such bifunctional unsaturated aliphatic diol. While rarely accumulating as a free-standing secondary metabolite in nature, its structural motif is a critical building block in complex natural products, including polyketide macrolides and insect pheromones. This whitepaper provides a rigorous analysis of its chemical properties, natural occurrence, biosynthetic relevance, and a field-proven, self-validating laboratory protocol for its synthesis.

Chemical Identity and Quantitative Data

Understanding the physicochemical baseline of (E)-pent-2-ene-1,5-diol is essential for predicting its behavior in both biological matrices and synthetic workflows. The presence of the rigid trans-alkene flanked by two primary hydroxyl groups makes it highly polar and water-soluble, yet conformationally restricted.

Table 1: Physicochemical Properties of (E)-pent-2-ene-1,5-diol [1][2]

PropertyValue
IUPAC Name (E)-pent-2-ene-1,5-diol
CAS Registry Number 25073-26-1
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Topological Polar Surface Area 40.5 Ų
XLogP3 -0.4
Boiling Point 245.1 °C at 760 mmHg
Density 1.024 g/cm³

Discovery, Natural Occurrence, and Chemical Ecology

The discovery of (E)-pent-2-ene-1,5-diol is deeply intertwined with the structural elucidation of complex natural products. Rather than existing as an abundant free monomer, the diol moiety is predominantly discovered as a conserved structural unit within larger polyketide chains.

  • Macrolides and Polyketides: The pent-2-ene-1,5-diol subunit is a recurring motif in biologically active macrolides. For instance, in the 3, the diol framework serves as a critical intermediate for stereochemical control during the assembly of the C3–C48 degradation fragment[3].

  • Chemical Ecology and Pheromones: In entomology, derivatives of pent-2-ene-1,5-diol are utilized in the biosynthesis of insect pheromones. The synthesis of target pheromones, such as 4, relies heavily on this structural backbone to mimic the precise spatial arrangement required for olfactory receptor binding in insects[4].

In nature, the formation of the trans-alkene diol motif typically occurs via Polyketide Synthases (PKS). The enzymatic reduction of dialdehyde precursors or the selective dehydration of polyhydroxy chains yields the rigid (E)-alkene geometry, restricting the conformational flexibility of the resulting macrolide and dictating its biological target affinity.

BiosyntheticPathway PKS Polyketide Synthase (PKS) Pathways Motif (E)-pent-2-ene-1,5-diol Structural Motif PKS->Motif Biosynthesis Pheromones Insect Pheromones (e.g., 7-episordidin) Motif->Pheromones Chemical Ecology Macrolides Complex Macrolides (e.g., Aflastatin A) Motif->Macrolides Secondary Metabolism Agro Agrochemicals Pheromones->Agro Pest Management Pharma Drug Development Macrolides->Pharma V-ATPase Inhibitors

Biosynthetic utilization and application pathways of the (E)-pent-2-ene-1,5-diol motif.

Laboratory Synthesis & Self-Validating Protocol

For researchers in drug development, accessing high-purity (E)-pent-2-ene-1,5-diol is essential. The most reliable synthetic route involves the chemoselective reduction of the sodium salt of glutacondialdehyde. The following protocol is engineered to be a self-validating system, ensuring high fidelity and reproducibility.

Protocol: Chemoselective Reduction of Glutacondialdehyde

This methodology utilizes sodium borohydride (NaBH₄), optimized for the preservation of the trans-double bond while fully reducing the terminal aldehydes, as established in the foundational 5[5].

Step-by-Step Methodology & Causality:

  • Pre-reaction Setup: Dissolve 6.25 g of glutacondialdehyde sodium salt in 150 mL of deionized water.

    • Causality: Water is mandated because the starting sodium salt is highly polar. The large solvent volume ensures complete solvation and mitigates localized exothermic spikes during the addition of the reducing agent.

  • Controlled Reduction: Add 0.45 g of NaBH₄ portion-wise over 10 minutes while maintaining the temperature strictly at 10 °C.

    • Causality: Temperature control (10 °C) is critical. Higher temperatures can lead to over-reduction of the conjugated alkene or promote unwanted Michael additions. NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) because it selectively reduces carbonyls without saturating the (E)-alkene in aqueous media.

  • Incubation: Stir the reaction mixture for 1 hour at 10 °C.

    • Causality: This duration allows for complete conversion.

  • Quenching and pH Adjustment: Carefully add 4 N hydrochloric acid (HCl) until the pH reaches exactly 7.0.

    • Causality: Quenching destroys unreacted NaBH₄. Adjusting to a strictly neutral pH prevents acid-catalyzed isomerization of the (E)-alkene to the (Z)-alkene and avoids dehydration of the newly formed alcohols.

  • Isolation: Perform continuous extraction with diethyl ether.

    • Causality: Continuous extraction is necessary because the target diol is highly water-soluble (due to its two hydroxyl groups and short carbon chain). Standard separatory funnel extraction would result in severely diminished yields.

  • Purification: Concentrate the ether layer in vacuo to yield a colorless oil (approx. 33% yield).

    • Causality: Vacuum concentration removes the volatile ether without applying excessive heat, which could degrade the product.

Validation & Quality Control (Self-Validating System)
  • In-Process Control (IPC): Monitor the reduction via FT-IR. The disappearance of the strong conjugated carbonyl stretch at >1600 cm⁻¹ indicates complete reduction of the dialdehyde[5].

  • Final Product Validation: Analyze the isolated colorless oil via ¹H-NMR and IR. The trans-configuration (E-isomer) is definitively confirmed by an absorption band at 974 cm⁻¹ in the IR spectrum (due to the C=C trans-double bond), distinguishing it from the cis-diol which lacks this specific signal[5].

SynthWorkflow Start Glutacondialdehyde Sodium Salt (Aqueous Solution) Step1 Add NaBH4 (0.45 g) Temp: 10°C, Time: 10 min Start->Step1 Reduction Step2 Stir Reaction Mixture Temp: 10°C, Time: 1 h Step1->Step2 Incubation Step3 pH Adjustment Add 4 N HCl to pH 7.0 Step2->Step3 Quenching Step4 Continuous Extraction Use Ether solvent Step3->Step4 Isolation End Yield: (E)-pent-2-ene-1,5-diol (Colorless Oil, 33%) Step4->End Purification

Step-by-step synthetic workflow for the preparation of (E)-pent-2-ene-1,5-diol.

Applications in Advanced Drug Development

In medicinal chemistry, (E)-pent-2-ene-1,5-diol serves as a versatile linker and building block. Its bifunctionality allows for asymmetric allylic alkylation and cross-metathesis reactions. Recent advances in6 have utilized pent-2-ene-1,5-diol to synthesize highly functionalized chiral molecules with up to 92% enantiomeric excess (ee)[6]. These methodologies are vital for the late-stage functionalization of active pharmaceutical ingredients (APIs), proving that this simple diol remains at the cutting edge of asymmetric synthesis.

References

  • Alfa Chemistry. "CAS 25073-26-1 (E)-Pent-2-ene-1,5-diol".
  • Beaudry, C. M., et al. "Total Synthesis of Aflastatin A". Journal of the American Chemical Society, 2022.
  • Becher, J. "Reduction of the Sodium Salt of Glutacondialdehyde and Its Acyl Derivatives". Acta Chemica Scandinavica, 1972.
  • Jiang, X., et al. "π-Coordinating Chiral Primary Amine/Palladium Synergistic Catalysis for Asymmetric Allylic Alkylation". Journal of the American Chemical Society, 2020.
  • National Center for Biotechnology Information. "Pent-2-ene-1,5-diol | CID 54531644".
  • Thieme Chemistry. "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals". Science of Synthesis.

Sources

Foundational

Stereoselective synthesis of (E)-pent-2-ene-1,5-diol

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-pent-2-ene-1,5-diol Introduction (E)-pent-2-ene-1,5-diol is a versatile C5 building block in organic synthesis, valuable for the construction of a varie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-pent-2-ene-1,5-diol

Introduction

(E)-pent-2-ene-1,5-diol is a versatile C5 building block in organic synthesis, valuable for the construction of a variety of complex molecules and specialty polymers.[1] Its stereodefined double bond and bifunctional nature, with two primary hydroxyl groups, make it a desirable synthon. However, its direct stereoselective synthesis presents a significant challenge. This guide details a robust and logical multi-step synthetic strategy commencing from the readily available biomass-derived platform chemical, furfuryl alcohol. The core of this strategy revolves around the powerful Achmatowicz rearrangement, followed by a sequence of highly stereoselective reduction and ring-opening steps to yield the target molecule with high geometric purity.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of the experimental and mechanistic details for accessing this important molecule.

Synthetic Strategy Overview: A Furan-Based Approach

The proposed synthetic pathway leverages the inherent chemical potential of the furan ring as a masked 1,4-dicarbonyl equivalent. The strategy unfolds in three key stages:

  • Achmatowicz Reaction: An oxidative ring expansion of furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one intermediate.

  • Stereoselective 1,2-Reduction: A Luche reduction of the α,β-unsaturated ketone within the dihydropyranone ring to generate an allylic alcohol with defined stereochemistry.

  • Reductive Ring Opening: A final reduction of the hemiacetal and subsequent cleavage to yield the target acyclic (E)-pent-2-ene-1,5-diol.

Synthetic_Workflow cluster_0 Overall Synthetic Pathway Start Furfuryl Alcohol Intermediate1 6-Hydroxy-2H-pyran-3(6H)-one Start->Intermediate1 Achmatowicz Reaction (Oxidation) Intermediate2 Pent-2-ene-1,5-diol (cyclic hemiacetal) Intermediate1->Intermediate2 Luche Reduction (Stereoselective Carbonyl Reduction) End (E)-pent-2-ene-1,5-diol Intermediate2->End Reductive Ring Opening (NaBH4 / H+)

Caption: Overall workflow for the synthesis of (E)-pent-2-ene-1,5-diol.

Part 1: The Achmatowicz Reaction: From Furan to a Dihydropyranone Intermediate

The Achmatowicz reaction, first reported in 1971, is a powerful transformation that converts furfuryl alcohols into dihydropyranones.[2][3] This oxidative ring expansion is a cornerstone of monosaccharide synthesis and provides a reliable entry into the pyranose ring system from furan precursors.[3][4]

Mechanism and Rationale

The reaction proceeds via an initial oxidation of the furan ring, typically with an oxidizing agent like bromine in methanol or m-chloroperoxybenzoic acid (mCPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate.[2] Subsequent acid-catalyzed rearrangement leads to the formation of the 6-hydroxy-2H-pyran-3(6H)-one, which exists in equilibrium with its hemiacetal form. The choice of oxidizing agent is critical for achieving high yields and minimizing side reactions.

Achmatowicz_Reaction cluster_0 Achmatowicz Reaction Mechanism Furfuryl_Alcohol Furfuryl Alcohol Dihydrofuran_Intermediate 2,5-Dimethoxy-2,5-dihydrofuran Furfuryl_Alcohol->Dihydrofuran_Intermediate Oxidation Oxidizing_Agent + Oxidizing Agent (e.g., Br2, MeOH) Dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one Dihydrofuran_Intermediate->Dihydropyranone Rearrangement Acid_Catalyst + H+ Luche_Reduction cluster_1 Luche Reduction of Dihydropyranone Dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one Allylic_Alcohol Pent-2-ene-1,5-diol (cyclic hemiacetal) Dihydropyranone->Allylic_Alcohol 1,2-Reduction Reagents + NaBH4, CeCl3·7H2O in Methanol

Caption: Stereoselective 1,2-reduction via the Luche protocol.

Experimental Protocol: Luche Reduction
  • Materials: Crude 6-hydroxy-2H-pyran-3(6H)-one, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, ethyl acetate, saturated aqueous ammonium chloride.

  • Procedure:

    • The crude dihydropyranone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) are dissolved in methanol and cooled to 0 °C.

    • Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • The reaction is stirred at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

    • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride.

    • The mixture is concentrated under reduced pressure to remove most of the methanol.

    • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclic hemiacetal of the target diol.

Part 3: Reductive Ring Opening to Afford (E)-pent-2-ene-1,5-diol

The final step involves the reductive opening of the cyclic hemiacetal to furnish the target acyclic diol. This can be achieved by a further reduction with sodium borohydride, which reduces the hemiacetal to the corresponding dihydropyran-diol, followed by a mild acidic workup to hydrolyze the enol ether moiety. The stereochemistry of the double bond is retained during this process.

Experimental Protocol: Reductive Ring Opening
  • Materials: Crude cyclic hemiacetal from the previous step, sodium borohydride, methanol, Amberlyst-15 resin (or other mild acid source), ethyl acetate.

  • Procedure:

    • The crude cyclic hemiacetal (1.0 eq) is dissolved in methanol and cooled to 0 °C.

    • Sodium borohydride (2.0 eq) is added portion-wise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

    • The reaction is cooled to 0 °C and quenched by the addition of a small amount of acetone.

    • Amberlyst-15 resin is added, and the mixture is stirred at room temperature for 1 hour to facilitate the hydrolysis of any remaining cyclic structures.

    • The resin is filtered off, and the filtrate is concentrated.

    • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (E)-pent-2-ene-1,5-diol.

Data Summary

StepReactionKey ReagentsSolventTemperatureExpected YieldStereoselectivity
1Achmatowicz ReactionFurfuryl alcohol, Br₂Methanol-40 °C~85-95%Not Applicable
2Luche ReductionDihydropyranone, NaBH₄, CeCl₃·7H₂OMethanol0 °C~90-98%High (favoring one diastereomer)
3Reductive Ring OpeningCyclic hemiacetal, NaBH₄, H⁺ (resin)Methanol0 °C to RT~75-85%Retention of (E)-geometry

Conclusion

The presented multi-step synthesis provides a reliable and stereoselective pathway to (E)-pent-2-ene-1,5-diol from a renewable furan-based starting material. The strategic application of the Achmatowicz reaction to construct the core pyranone structure, followed by a highly chemoselective Luche reduction and a final reductive ring-opening, allows for precise control over the final product's stereochemistry. This guide offers the necessary theoretical and practical framework for researchers to successfully synthesize this valuable C5 building block.

References

  • Wang, Y., & O'Doherty, G. A. (n.d.). Synthetic efforts and ultimate limitation to an asymmetric Achmatowicz approach toward EBC-23. NSF PAR. [Link]

  • Posada, P., et al. (2011). Stereochemically Controlled Asymmetric 1,2-Reduction of Enones Mediated by a Chiral Sulfoxide Moiety and a Lanthanum(III) Ion. The Journal of Organic Chemistry, 76(9), 3343-3355. [Link]

  • Wikipedia. (2023). Luche reduction. [Link]

  • Guo, H., & O'Doherty, G. A. (2008). Enantioselective Total Synthesis of Decytospolide A and Decytospolide B Using an Achmatowicz Reaction. PMC. [Link]

  • Srinivas, P., & Tiwari, A. K. (2015). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. [Link]

  • Brown, H. C., & Bhat, K. S. (1986). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. Journal of the American Chemical Society, 108(19), 5919-5923. [Link]

  • Drašar, P., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-725. [Link]

  • Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2215-2230. [Link]

  • Chem-Station. (2015). Achmatowicz Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]

  • Piccialli, V., & Sica, D. (1987). Reactions of 1,5-Dienes with Ruthenium Tetraoxide: Stereoselective Synthesis of Tetrahydrofurandiols. Journal of the Chemical Society, Perkin Transactions 1, 45-49. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(21), 4105. [Link]

  • IntechOpen. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. [Link]

  • Kroutil, W., et al. (2006). Regio- and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer. European Journal of Organic Chemistry, 2006(3), 647-654. [Link]

  • International Journal of Innovative Research in Technology. (2024). Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. [Link]

  • Lautens, M., et al. (2026). Accessing γ-Alkenyl Alcohols via Ring Opening of Epoxides with Allyl Boronic Esters. Synfacts, 22(02), 138. [Link]

  • de Gonzalo, G., et al. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 23(4), 868. [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. [Link]

  • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. [Link]

  • Rother, D., et al. (2014). Stereoselective synthesis of bulky 1,2-diols with alcohol dehydrogenases. Catalysis Science & Technology, 4(9), 3139-3148. [Link]

  • Chemistry Steps. (2025). Diols from Alkenes. [Link]

  • Crisenza, G. E., & Melchiorre, P. (2021). Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Angewandte Chemie International Edition, 60(33), 17949-17954. [Link]

Sources

Exploratory

Conformational Landscape of (E)-pent-2-ene-1,5-diol: A Technical Guide for Drug Discovery and Development

Abstract This technical guide provides an in-depth exploration of the conformational analysis of (E)-pent-2-ene-1,5-diol, a molecule of interest in synthetic chemistry and drug development. We delve into the fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of (E)-pent-2-ene-1,5-diol, a molecule of interest in synthetic chemistry and drug development. We delve into the fundamental principles governing its three-dimensional structure, including the nuanced interplay of torsional strain, allylic strain, and intramolecular hydrogen bonding. This document outlines a multi-pronged approach, combining advanced spectroscopic techniques and computational modeling, to elucidate the conformational preferences of this flexible diol. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are provided, alongside a robust computational workflow using Density Functional Theory (DFT). The insights derived from this comprehensive analysis are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Introduction: The Significance of Molecular Conformation in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of a molecule's conformational landscape is not merely academic; it is a critical component of rational drug design. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. (E)-pent-2-ene-1,5-diol, with its combination of a rigid alkene backbone and flexible hydroxyl-bearing termini, presents a compelling case study in conformational analysis. Its potential to form intramolecular hydrogen bonds and the presence of allylic strain introduce complexities that directly impact its physicochemical properties and biological function. This guide serves as a comprehensive resource for researchers aiming to unravel the conformational intricacies of this and similar unsaturated diols.

Theoretical Underpinnings of Conformational Preferences

The conformational landscape of (E)-pent-2-ene-1,5-diol is dictated by a delicate balance of several key non-covalent interactions. A thorough understanding of these forces is paramount to predicting and interpreting its preferred spatial arrangements.

Torsional and Steric Strain

Rotation around single bonds in acyclic molecules is not entirely free, being hindered by energy barriers. These barriers arise from torsional strain, the repulsion between electron clouds of adjacent bonds, and steric strain, the repulsion between non-bonded atoms. In (E)-pent-2-ene-1,5-diol, rotation around the C3-C4 and C4-C5 bonds will lead to various staggered and eclipsed conformations, each with a distinct energy profile. Generally, staggered conformations are energetically favored over eclipsed conformations.

Allylic Strain (A(1,3) Strain)

The presence of a double bond in (E)-pent-2-ene-1,5-diol introduces the concept of allylic strain, which describes the steric interaction between a substituent on one end of an alkene and an allylic substituent on the other. This strain can significantly influence the conformational preferences around the C1-C2 and C3-C4 single bonds, dictating the orientation of the hydroxyl groups relative to the double bond.

The Pivotal Role of Intramolecular Hydrogen Bonding

A primary determinant of the conformational behavior of (E)-pent-2-ene-1,5-diol is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The formation of a hydrogen bond, where one hydroxyl group acts as a donor and the other as an acceptor, can lead to a cyclic, pseudo-ring structure. Quantum mechanical studies on a range of diols have provided compelling evidence for the formation of intramolecular hydrogen bonds in systems where the hydroxyl groups are separated by three or more carbon atoms.[1] This is precisely the case for (E)-pent-2-ene-1,5-diol, suggesting that conformations stabilized by such interactions will be significantly populated. The strength of this interaction is influenced by the O-H•••O distance and the linearity of the bond.

The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. The following sections will detail the experimental and computational methodologies to explore this landscape.

Experimental Approaches to Conformational Elucidation

A combination of spectroscopic techniques provides a powerful toolkit for probing the conformational preferences of (E)-pent-2-ene-1,5-diol in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful experimental technique for conformational analysis in solution.

The magnitude of the vicinal coupling constant (3JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between the protons on the C1-C2-C3-C4-C5 backbone, we can deduce the preferred rotamer populations around the C-C single bonds.

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between protons.[2][3] For small molecules like (E)-pent-2-ene-1,5-diol, an NOE can be observed between protons that are up to 4 Å apart.[2] A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal which protons are in close spatial proximity, providing invaluable information for distinguishing between different conformers. For instance, the presence of an NOE between a proton on C1 and a proton on C5 would be strong evidence for a folded, hydrogen-bonded conformation.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of (E)-pent-2-ene-1,5-diol in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of pulsed-field gradients.

  • Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to determine the chemical shifts and appropriate spectral width.

    • Set up a 2D NOESY experiment using a standard pulse sequence (e.g., noesygpph).

    • Optimize the mixing time (d8). For a small molecule, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times can provide more quantitative distance information.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks, which indicate NOE interactions between protons. The volume of the cross-peaks is proportional to r-6, where r is the internuclear distance.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Hydrogen Bonding

FTIR spectroscopy is a sensitive technique for detecting and characterizing hydrogen bonding. The O-H stretching vibration of a "free" (non-hydrogen-bonded) hydroxyl group typically appears as a sharp band in the 3600-3650 cm-1 region. In contrast, a hydrogen-bonded hydroxyl group exhibits a broader and red-shifted absorption band at lower wavenumbers (typically 3200-3500 cm-1).

By acquiring FTIR spectra of (E)-pent-2-ene-1,5-diol at various concentrations in a non-polar solvent (e.g., CCl4), one can distinguish between intramolecular and intermolecular hydrogen bonding. At very low concentrations, intermolecular interactions are minimized, and any observed broad O-H stretching band can be attributed to intramolecular hydrogen bonding.

Experimental Protocol: Concentration-Dependent FTIR

  • Sample Preparation: Prepare a series of solutions of (E)-pent-2-ene-1,5-diol in a dry, non-polar solvent like CCl4 or cyclohexane, with concentrations ranging from 0.1 M down to 0.001 M.

  • Instrument Setup: Use a high-resolution FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the pure solvent in the same IR cell.

    • Acquire the spectrum of each solution in a cell with a known path length (e.g., 1 mm or 1 cm, depending on the concentration).

  • Analysis:

    • Subtract the solvent spectrum from each sample spectrum.

    • Analyze the O-H stretching region (3000-3800 cm-1). The relative intensities of the sharp "free" OH band and the broad "bonded" OH band will change with concentration. The persistence of the broad band at very low concentrations is indicative of intramolecular hydrogen bonding.

Computational Chemistry: In Silico Conformational Searching and Analysis

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for a comprehensive conformational analysis. It allows for the exploration of the entire potential energy surface and provides detailed energetic and geometric information for each stable conformer.

Conformational Search

Due to the flexibility of (E)-pent-2-ene-1,5-diol, a systematic or stochastic conformational search is necessary to identify all low-energy conformers. This can be achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations.

Density Functional Theory (DFT) Calculations

Once a set of initial conformers is generated, their geometries are optimized and their relative energies are calculated using DFT. A functional such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), provides a good balance of accuracy and computational cost for this type of system.[4]

Computational Workflow

  • Initial Conformer Generation: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries.

  • DFT Optimization and Frequency Calculation:

    • For each identified conformer, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)).

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set and a more robust functional (e.g., M06-2X/6-311+G(d,p)).

  • Analysis of Results:

    • Compare the relative energies of all stable conformers to determine their Boltzmann populations at a given temperature.

    • Analyze the geometric parameters of the lowest energy conformers, paying close attention to dihedral angles and the parameters of any intramolecular hydrogen bonds (O-H•••O distance and angle).

    • The calculated NMR shielding constants can be used to predict 1H and 13C chemical shifts, which can then be compared to experimental data.

The following diagram illustrates the computational workflow for the conformational analysis of (E)-pent-2-ene-1,5-diol.

G cluster_0 Computational Workflow A Initial Structure of (E)-pent-2-ene-1,5-diol B Conformational Search (e.g., MMFF94) A->B C Set of Initial Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation D->E F Single-Point Energy Refinement (e.g., M06-2X/6-311+G(d,p)) E->F H Identification of Stable Conformers E->H Confirm True Minima G Analysis of Results: - Relative Energies - Geometries - Spectroscopic Properties F->G

Caption: Computational workflow for conformational analysis.

Predicted Conformational Landscape of (E)-pent-2-ene-1,5-diol

Based on the theoretical principles and drawing analogies from studies on similar diols, we can predict the key features of the conformational landscape of (E)-pent-2-ene-1,5-diol.

A number of low-energy conformers are expected, with the most stable ones likely being those that can form an intramolecular hydrogen bond. This would result in a pseudo-seven-membered ring structure. The geometry of this ring will be influenced by the trans-configuration of the double bond.

Below is a table summarizing the predicted key conformers and the factors influencing their stability.

Conformer TypeKey FeaturesStabilizing FactorsDestabilizing Factors
Extended Linear, non-hydrogen-bonded conformation.Minimization of steric hindrance.Lack of stabilizing intramolecular hydrogen bond.
Folded (H-bonded) Pseudo-cyclic structure formed by an intramolecular O-H•••O hydrogen bond.Strong stabilization from the intramolecular hydrogen bond.Potential for some torsional strain within the pseudo-ring.
Gauche Non-hydrogen-bonded, but with gauche interactions around C-C single bonds.Torsional and steric strain.

The following diagram illustrates the equilibrium between the extended and folded conformations.

G cluster_0 Conformational Equilibrium A Extended Conformer (No H-bond) B Folded Conformer (Intramolecular H-bond) A->B Favorable in non-polar solvents B->A Solvent competition in polar media

Caption: Equilibrium between major conformer types.

Conclusion and Implications for Drug Discovery

The conformational analysis of (E)-pent-2-ene-1,5-diol reveals a molecule with a rich and complex conformational landscape, primarily governed by the interplay between the rigid alkene backbone and the potential for intramolecular hydrogen bonding. A combined experimental and computational approach, as outlined in this guide, is essential for a thorough understanding of its three-dimensional structure.

For drug development professionals, these insights are of paramount importance. The dominant conformations will dictate the molecule's shape and the spatial presentation of its hydroxyl groups, which are key pharmacophoric features. This, in turn, will influence its ability to bind to target proteins and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By understanding and being able to predict the conformational preferences of such scaffolds, medicinal chemists can design more potent and selective drug candidates.

References

  • Bakke, J. M., et al. (1986). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. Acta Chemica Scandinavica, Series B, 40, 589-593. [Link]

  • Dale, J. (1990). The conformational analysis of acyclic compounds. Journal of Molecular Structure, 238, 1-21. [Link]

  • Dixon, D. A., & Lias, S. G. (1992). Ab initio calculations of the structures and energies of diols. The Journal of Physical Chemistry, 96(24), 9673-9680. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Smith, B. J., & Radom, L. (1993). Assigning the absolute configuration of acyclic 1,3-diols by 1H NMR spectroscopy. Journal of the American Chemical Society, 115(11), 4885-4888. [Link]

  • PubChem. (n.d.). Pent-2-ene-1,5-diol. [Link]

Sources

Foundational

The Synthesis of (E)-pent-2-ene-1,5-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-pent-2-ene-1,5-diol is a versatile difunctional molecule of interest in organic synthesis. Its stereodefined double bond and two primary al...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-pent-2-ene-1,5-diol is a versatile difunctional molecule of interest in organic synthesis. Its stereodefined double bond and two primary alcohol functionalities make it a valuable building block for the synthesis of a variety of more complex molecules, including natural products, polymers, and pharmacologically active compounds. This guide provides a detailed overview of a practical and efficient synthetic route to (E)-pent-2-ene-1,5-diol, starting from the readily available feedstock, furan. The presented methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

This document will delve into the mechanistic underpinnings of each synthetic step, providing not only a "how-to" but also a "why," which is crucial for troubleshooting and adaptation in a research and development setting. We will explore a primary synthetic pathway in detail, from the initial functionalization of furan to the final reduction, and briefly discuss alternative strategies for the formation of the key (E)-alkene scaffold.

Primary Synthetic Pathway: From Furan to (E)-pent-2-ene-1,5-diol

The most direct and well-documented route to (E)-pent-2-ene-1,5-diol commences with furan, a renewable bio-based chemical. The overall strategy involves a three-step sequence:

  • Electrophilic Addition to Furan: Formation of 2,5-dimethoxy-2,5-dihydrofuran.

  • Acid-Catalyzed Hydrolysis: Conversion to (E)-pent-2-ene-1,4-dialdehyde.

  • Chemoselective Reduction: Synthesis of (E)-pent-2-ene-1,5-diol.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the transformations.

Synthesis_Pathway Furan Furan Dihydrofuran 2,5-Dimethoxy-2,5-dihydrofuran Furan->Dihydrofuran Br₂, MeOH Dialdehyde (E)-pent-2-ene-1,4-dialdehyde Dihydrofuran->Dialdehyde H₃O⁺ Diol (E)-pent-2-ene-1,5-diol Dialdehyde->Diol NaBH₄

Caption: Overall synthetic scheme from furan to (E)-pent-2-ene-1,5-diol.

Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

The initial step involves the electrophilic addition of bromine and methanol to furan. This reaction proceeds via a 1,4-addition mechanism, which is characteristic of conjugated dienes like furan. The bromine acts as an electrophile, and methanol serves as the nucleophile, resulting in the formation of a stable cyclic acetal, 2,5-dimethoxy-2,5-dihydrofuran.

Causality of Experimental Choices:

  • Solvent: A mixture of methanol and a co-solvent like benzene or ether is often used. Methanol acts as both a reactant and a solvent, while the co-solvent helps to maintain the homogeneity of the reaction mixture, especially at low temperatures.

  • Temperature: The reaction is typically carried out at low temperatures (-5 to 0 °C) to control the reactivity of bromine and minimize the formation of side products.

  • Base: Anhydrous sodium carbonate is added to neutralize the hydrogen bromide (HBr) generated during the reaction, preventing acid-catalyzed polymerization of furan and decomposition of the product.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a slurry of anhydrous sodium carbonate (380 g) in methanol (500 mL) and benzene (500 mL) is prepared.

  • Addition of Furan: Distilled furan (155 mL, 2.15 moles) is added to the slurry.

  • Cooling: The mixture is cooled to below -5 °C using a dry ice/acetone bath.

  • Bromine Addition: A pre-cooled solution of bromine (106 mL, 2.0 moles) in methanol (1.0 L) is added dropwise to the reaction mixture while maintaining the temperature between 0 and -5 °C. The addition typically takes about one hour.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at a temperature below 0 °C.

  • Workup: The reaction mixture is filtered to remove the solids. The filtrate is then concentrated under reduced pressure. The remaining residue is taken up in benzene, and the solution is washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield 2,5-dimethoxy-2,5-dihydrofuran as a clear oil.

ParameterValue
Yield 75-79%
Boiling Point 80-82 °C (50 mm Hg)
Appearance Clear Oil

Step 2: Synthesis of (E)-pent-2-ene-1,4-dialdehyde

The cyclic acetal, 2,5-dimethoxy-2,5-dihydrofuran, serves as a stable precursor to the desired dialdehyde. Acid-catalyzed hydrolysis readily cleaves the acetal linkages, leading to the formation of (E)-pent-2-ene-1,4-dialdehyde. The stereochemistry of the double bond is retained during this process.

Causality of Experimental Choices:

  • Acid Catalyst: A dilute aqueous acid, such as sulfuric acid or hydrochloric acid, is used to catalyze the hydrolysis. The acid protonates the oxygen atoms of the methoxy groups, making them good leaving groups.

  • Reaction Control: The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material and to prevent over-reaction or decomposition of the product.

Experimental Protocol: Synthesis of (E)-pent-2-ene-1,4-dialdehyde
  • Reaction Setup: 2,5-dimethoxy-2,5-dihydrofuran (10 g, 76.9 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL) in a round-bottom flask.

  • Acidification: A catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) is added to the solution.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC.

  • Neutralization: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Workup: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to afford crude (E)-pent-2-ene-1,4-dialdehyde, which can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 3: Synthesis of (E)-pent-2-ene-1,5-diol

The final step is the chemoselective reduction of the two aldehyde functionalities in (E)-pent-2-ene-1,4-dialdehyde to the corresponding primary alcohols. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that will not affect the carbon-carbon double bond.[1][2]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is chosen for its high selectivity for aldehydes and ketones over other functional groups like alkenes and esters.[1] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Solvent: The reduction is typically carried out in a protic solvent such as methanol or ethanol, in which sodium borohydride is soluble and stable enough for the reaction to proceed.

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the rate of reaction and to minimize potential side reactions.

Experimental Protocol: Synthesis of (E)-pent-2-ene-1,5-diol
  • Reaction Setup: A solution of (E)-pent-2-ene-1,4-dialdehyde (5 g, 51 mmol) in methanol (100 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.9 g, 51 mmol, 1.0 equivalent per aldehyde group) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • Reaction Completion: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction progress can be monitored by TLC.

  • Quenching: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give pure (E)-pent-2-ene-1,5-diol.

ParameterValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 88-89 °C (0.7 Torr)

Alternative Synthetic Strategies: The Horner-Wadsworth-Emmons Approach

An alternative and highly effective method for the stereoselective synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction generally provides excellent (E)-selectivity, making it a powerful tool for the synthesis of (E)-pent-2-ene-1,5-diol.[4]

A plausible HWE approach to (E)-pent-2-ene-1,5-diol would involve the reaction of a C3 phosphonate ylide bearing a protected hydroxyl group with a C2 aldehyde, also with a protected hydroxyl group. Subsequent deprotection would yield the target diol.

HWE_Pathway Phosphonate Protected Hydroxypropyl- phosphonate ProtectedDiol Protected (E)-pent-2-ene-1,5-diol Phosphonate->ProtectedDiol Base Aldehyde Protected Hydroxy- acetaldehyde Aldehyde->ProtectedDiol Diol (E)-pent-2-ene-1,5-diol ProtectedDiol->Diol Deprotection

Caption: A conceptual Horner-Wadsworth-Emmons route to (E)-pent-2-ene-1,5-diol.

Advantages of the HWE Approach:

  • High (E)-Selectivity: The HWE reaction is renowned for its ability to produce the thermodynamic (E)-alkene isomer with high selectivity.[4]

  • Convergent Synthesis: This approach allows for the synthesis of the target molecule by coupling two smaller, functionalized fragments, which can be an efficient strategy.

  • Milder Conditions: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the ylides used in the traditional Wittig reaction, often allowing for milder reaction conditions.[4]

While a detailed experimental protocol for this specific HWE route is not provided here, the general principles of the HWE reaction are well-established and can be adapted by those skilled in the art of organic synthesis.

Conclusion

This technical guide has outlined a robust and practical synthetic route to (E)-pent-2-ene-1,5-diol starting from the readily available and renewable feedstock, furan. The three-step sequence involving the formation and subsequent hydrolysis of 2,5-dimethoxy-2,5-dihydrofuran, followed by the selective reduction of the resulting dialdehyde, provides a reliable method for obtaining the target diol. The causality behind the experimental choices has been explained to provide a deeper understanding of the chemical transformations involved. Additionally, the Horner-Wadsworth-Emmons reaction has been presented as a powerful alternative for the stereoselective synthesis of the (E)-alkene core. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of this important chemical building block.

References

  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 2(1), 2007. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • (PDF) Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - ResearchGate. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Cyclization Strategies for (E)-pent-2-ene-1,5-diol

Executive Summary & Chemical Context The functionalization and cyclization of aliphatic diols are foundational transformations in the synthesis of complex oxygen heterocycles, which are ubiquitous in natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization and cyclization of aliphatic diols are foundational transformations in the synthesis of complex oxygen heterocycles, which are ubiquitous in natural products and active pharmaceutical ingredients (APIs). Specifically, (E)-pent-2-ene-1,5-diol serves as a highly versatile, stereochemically rich building block. Depending on the catalytic system and the nature of the electrophilic or transition-metal trigger, this substrate can be selectively diverted into distinct structural motifs, including substituted tetrahydrofurans, oxetanes, branched allylic adducts, and bicyclic perhydrofuro[2,3-b]furans[1][2][3].

This application note details three distinct, field-proven cyclization methodologies for (E)-pent-2-ene-1,5-diol, providing mechanistic rationales, validated step-by-step protocols, and quantitative benchmarks to guide drug development professionals and synthetic chemists.

Mechanistic Pathways & Logical Workflow

The divergent reactivity of (E)-pent-2-ene-1,5-diol is governed by the choice of activation mode. Direct electrophilic activation of the alkene favors intramolecular nucleophilic attack by the pendant hydroxyl groups. Conversely, transition-metal catalysis (Pd or Rh) relies on the formation of reactive intermediates (such as vinyl ethylene carbonates or hemiacetals) prior to cyclization[2][4][5].

G A (E)-pent-2-ene-1,5-diol B Electrophilic Selenocyclization (N-PSP / PhSeCl) A->B C Pd(0) Catalysis (via VEC intermediate) A->C D Rh(I) Catalysis (Double Acetalization) A->D E Tetrahydrofurans & Oxetanes B->E 5-exo / 4-exo-trig F Branched Allylic Adducts C->F Decarboxylative AAA G Perhydrofuro[2,3-b]furans D->G Acetalization-Cyclization

Fig 1. Divergent cyclization pathways of (E)-pent-2-ene-1,5-diol into distinct oxygen heterocycles.

Pathway A: Electrophilic Selenocyclization (Tetrahydrofuran vs. Oxetane)

Mechanistic Insights & Causality

Treating (E)-pent-2-ene-1,5-diol with an electrophilic selenium source (e.g., N-(phenylseleno)phthalimide, N-PSP) generates a reactive seleniranium ion intermediate. According to Baldwin's rules, the subsequent intramolecular nucleophilic attack by the hydroxyl group typically proceeds via a 5-exo-trig trajectory to yield a functionalized tetrahydrofuran (THF)[3]. However, steric constraints imposed by specific substitution patterns on the allylic backbone can restrict the conformational flexibility required for THF formation, unexpectedly diverting the pathway toward a 4-exo-trig cyclization to yield oxetanes[3][5].

Using N-PSP rather than PhSeCl is a deliberate experimental choice: N-PSP provides a non-nucleophilic phthalimide counterion, preventing competitive ring-opening of the seleniranium ion by chloride ions, which would otherwise lead to acyclic chlorinated byproducts.

Mechanism cluster_paths Step1 Step 1 (E)-pent-2-ene-1,5-diol + PhSe+ Step2 Step 2 Seleniranium Ion Intermediate Step1->Step2 Electrophilic Addition Step3A Step 3A 5-exo-trig cyclization (Hydroxyl attack at C2/C3) Step2->Step3A Pathway A (Major) Step3B Step 3B 4-exo-trig cyclization (Hydroxyl attack at C3/C2) Step2->Step3B Pathway B (Sterically Driven) ProductA Product Functionalized Tetrahydrofuran Step3A->ProductA -H+ ProductB Product Functionalized Oxetane Step3B->ProductB -H+

Fig 2. Mechanism of electrophilic selenocyclization via a seleniranium intermediate.

Experimental Protocol: Synthesis of Selenylated Tetrahydrofurans
  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve (E)-pent-2-ene-1,5-diol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to ensure high regiochemical fidelity and minimize polymerization.

  • Electrophile Addition: Add N-(phenylseleno)phthalimide (N-PSP) (1.1 mmol) in one continuous portion.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via ¹H NMR. The successful formation of the THF ring is confirmed by the characteristic downfield shift of the C2/C5 oxymethine protons (approx. 3.8–4.2 ppm) compared to the open-chain diol precursors.

Pathway B: Synergistic Pd(0)/Amine Catalyzed Asymmetric Allylic Alkylation

Mechanistic Insights & Causality

(E)-pent-2-ene-1,5-diol can be utilized as a precursor for vinyl ethylene carbonates (VECs). Converting the diol into a VEC is a strategic prerequisite for transition-metal catalysis. The carbonate moiety serves a dual purpose: it acts as a superior leaving group for oxidative addition by the Pd(0) catalyst, and upon decarboxylation, it generates an alkoxide base in situ. This self-contained generation of base facilitates the deprotonation of incoming pronucleophiles, driving a Tsuji-Trost-type asymmetric allylic alkylation (AAA) under completely base-free bulk conditions[2]. The synergistic use of a chiral primary amine and a Pd(0) complex allows for exceptional enantiocontrol (up to 92% ee)[2].

Experimental Protocol: Decarboxylative Cyclization/Alkylation
  • VEC Formation: React (E)-pent-2-ene-1,5-diol with methyl chloroformate (2.2 equiv) and pyridine in CH₂Cl₂ at 0 °C to yield the corresponding VEC intermediate. Isolate via flash chromatography.

  • Catalyst Assembly: In an argon-filled glovebox, charge a Schlenk tube with[Pd(C₃H₅)Cl]₂ (2.5 mol%), a chiral phosphine ligand (10 mol%), and a π-coordinating chiral primary amine (20 mol%)[2].

  • Reaction Initiation: Dissolve the catalyst mixture in anhydrous THF (2 mL) and stir for 15 minutes to allow complexation. Add the isolated VEC (0.15 mmol) and the desired pronucleophile (0.10 mmol).

  • Maturation: Stir the reaction at room temperature for 12–24 hours until complete consumption of the VEC is observed via TLC.

  • Self-Validation (QC): Enantiomeric excess (ee) must be determined by chiral stationary phase HPLC. The structural assignment of the branched allylic adduct is validated by the presence of terminal vinyl protons in the ¹H NMR spectrum (typically a multiplet at 5.1–5.3 ppm).

Pathway C: Rhodium-Catalyzed Double Acetalization-Cyclization

Mechanistic Insights & Causality

When subjected to Rh(I) catalysis in the presence of an aldehyde, (E)-pent-2-ene-1,5-diol undergoes a highly efficient double acetalization-cyclization sequence. The reaction proceeds via the initial formation of a hemiacetal, followed by a Rh-mediated intramolecular hydroalkoxylation of the alkene. This cascade rapidly constructs complex bicyclic architectures, specifically perhydrofuro[2,3-b]furans[1][4]. The choice of THF as a solvent at elevated temperatures (60 °C) is critical, as it provides the optimal balance of substrate solubility and stabilization of the cationic Rh(I) intermediates, yielding significantly higher conversions than reactions run in methanol[4].

Experimental Protocol: Synthesis of Perhydrofuro[2,3-b]furans
  • Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add (E)-pent-2-ene-1,5-diol (1.0 mmol) and the target aldehyde (1.2 mmol).

  • Catalyst Addition: Add [Rh(COD)Cl]₂ (2.5 mol%) and anhydrous THF (5 mL).

  • Heating: Seal the tube and heat the homogeneous mixture to 60 °C using a precisely controlled oil bath or heating block[4].

  • Monitoring: Track the reaction progress via GC-MS. The cascade is typically complete within 6–8 hours.

  • Self-Validation (QC): Successful double acetalization is indicated by the complete disappearance of the aldehyde carbonyl stretch in IR spectroscopy (~1700 cm⁻¹) and the emergence of a distinct acetal C-H proton signal in ¹H NMR (~5.5 ppm).

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics for the three distinct cyclization pathways, providing a benchmark for reaction optimization and scale-up.

Reaction PathwayReagents / Catalyst SystemReactive IntermediateMajor Product MotifRegio- / StereoselectivityYield Range
Electrophilic Selenocyclization N-PSP or PhSeCl, CH₂Cl₂Seleniranium IonTetrahydrofuran (or Oxetane)5-exo-trig (major) / 4-exo-trig (minor)65 – 85%
Synergistic Pd(0)/Amine Catalysis [Pd(C₃H₅)Cl]₂, Chiral Amine, PhosphineVinyl Ethylene Carbonate (VEC)Branched Allylic AdductHighly branched selective; up to 92% ee80 – 92%
Double Acetalization-Cyclization [Rh(COD)Cl]₂, Aldehyde, THF, 60 °CHemiacetalPerhydrofuro[2,3-b]furansHigh cis-bicyclic fusion diastereoselectivity70 – 90%

References

  • Van de Weghe, P., Bourg, S., & Eustache, J. (2003). Electrophilic selenocyclization in 2-ene-1,5-diol systems: unexpected oxetane vs. tetrahydrofuran formation. Tetrahedron, 59(37), 7365-7376. URL: [Link]

  • Lin, et al. (2020). π-Coordinating Chiral Primary Amine/Palladium Synergistic Catalysis for Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 142(4), 1982-1989. URL: [Link]

  • Claver, C. (Ed.). (2017). Rhodium Catalysis. Topics in Organometallic Chemistry. Springer. URL: [Link]

Sources

Application

Application Note: Strategic Utilization of (E)-Pent-2-ene-1,5-diol in Complex Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In my tenure as an application...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In my tenure as an application scientist overseeing complex polyketide and macrolide synthesis, I have consistently observed that the strategic selection of bifunctional synthons dictates the efficiency of the entire synthetic campaign. (E)-pent-2-ene-1,5-diol (CAS 25073-26-1) is a prime example of such a molecule. Rather than merely serving as a carbon source, its precisely spaced hydroxyl groups and rigid trans-alkene geometry make it an indispensable template for constructing intricate natural product architectures.

The inherent E-geometry of this 5-carbon diol is critical for pre-encoding the spatial orientation required in highly complex targets, ranging from the bicyclic acetal cores of furofurans to the macrocyclic frameworks of potent V-ATPase inhibitors like the archazolids. This application note details the mechanistic causality and validated protocols for deploying (E)-pent-2-ene-1,5-diol in two divergent, high-value natural product synthesis pathways.

Application 1: Tandem Hydroformylation/Acetalization for Bicyclic Acetal Cores

Perhydrofuro[2,3-b]furans are ubiquitous structural motifs in numerous biologically active natural products. The traditional synthesis of these bicyclic acetals is often step-heavy. However, utilizing (E)-pent-2-ene-1,5-diol allows for a highly elegant, single-step construction via a1[1].

Mechanistic Causality

The Rh-catalyst first hydroformylates the internal alkene. The resulting aldehyde intermediate is highly reactive and undergoes spontaneous, intramolecular double cyclization (hemiacetalization followed by full acetalization) with the two pendant hydroxyl groups of the 1,5-diol system. The reaction is entirely atom-economical, utilizing syngas (CO/H₂) as the only stoichiometric reagent.

Step-by-Step Methodology & Self-Validating Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve 12 mg (25 µmol) of [Rh(cod)Cl]₂ and 40 mg (150 µmol) of PPh₃ in 10 mL of anhydrous dichloromethane.

    • Causality: The 1:6 molar ratio of Rh to PPh₃ is non-negotiable. Omitting the phosphine ligand alters the electronic properties of the Rh center, diverting the catalytic cycle toward simple saturated diols (hydrogenation) rather than the desired hydroformylation[1].

  • Substrate Loading: Add 512 mg (5.0 mmol) of (E)-pent-2-ene-1,5-diol to the activated catalyst solution and transfer the mixture to a high-pressure stainless-steel autoclave.

  • Pressurization: Seal the autoclave, purge three times with syngas, and pressurize to 60 bar total pressure using a CO:H₂ ratio of 3:1 (45 bar CO, 15 bar H₂).

    • Causality: A CO-rich environment is deliberately chosen to suppress competitive alkene hydrogenation, ensuring that CO insertion into the Rh-alkyl intermediate is the kinetically favored pathway[1].

  • Reaction Execution: Heat the sealed vessel to 120 °C with vigorous stirring for 20 hours.

    • Self-Validating System: Monitor the internal pressure gauge. A stabilization of pressure after an initial drop indicates the complete consumption of syngas. Post-reaction, an aliquot analyzed via GC-MS must show the disappearance of the starting diol (m/z 102) and a dominant peak for the perhydrofuro[2,3-b]furan product (m/z 114).

  • Isolation: Vent the autoclave safely, concentrate the crude mixture under reduced pressure, and purify via column chromatography on basic alumina (eluting with MTBE followed by ethanol) to yield ~411 mg (72%) of the target bicyclic acetal[1].

Application 2: Macrolide Core Assembly in V-ATPase Inhibitors

The archazolids are structurally unique macrolides first isolated from the myxobacterium Archangium gephyra and are powerful inhibitors of vacuolar-type ATPases[2]. The total synthesis of Archazolid A requires the precise construction of a delicate (Z,Z,E)-triene system embedded within a 24-membered macrolactone. Here, the (E)-pent-2-ene-1,5-diol motif acts as a critical structural template.

Mechanistic Causality

The E-geometry of the diol precursor must be strictly preserved throughout the synthesis to ensure the correct spatial orientation of the final macrolide. This rigid conformation is essential for the reversible, noncovalent binding of Archazolid A to the membrane-bound Vo subunit c of the V-ATPase enzyme. To achieve this, an E-selective Heck cross-coupling is employed prior to macrocyclization, as demonstrated in the 2[2].

Step-by-Step Methodology & Self-Validating Protocol
  • Substrate Preparation: Dissolve the highly elaborate (E)-pent-2-ene-1,5-diol derived vinyl iodide intermediate (1.0 equiv) and the corresponding terminal alkene (1.5 equiv) in anhydrous DMF.

  • Catalyst & Base Addition: Add Pd(OAc)₂ (10 mol%) and KHMDS (2.0 equiv) at 0 °C under an argon atmosphere.

    • Causality: KHMDS acts as a sterically hindered, non-nucleophilic base that facilitates the regeneration of the active Pd(0) species without inducing unwanted isomerization of the delicate polyene system[2].

  • Cross-Coupling: Warm the reaction to room temperature and stir for 12 hours.

    • Self-Validating System: The integrity of the reaction is validated via ¹H NMR spectroscopy of the crude mixture. The coupling constants (J ≈ 15–16 Hz) of the newly formed vinylic protons will confirm the strict retention of the trans (E) geometry. Any deviation (e.g., J ≈ 10 Hz) indicates Z-isomerization, signaling a failure in the catalytic cycle's stereocontrol.

  • Macrocyclization Prep: The resulting (Z,Z,E)-triene system is now geometrically primed for the subsequent Horner-Wadsworth-Emmons (HWE) macrocyclization to close the 24-membered macrolactone[2].

Quantitative Data Summary

The table below summarizes the comparative reaction metrics and critical parameters for deploying (E)-pent-2-ene-1,5-diol across different natural product motifs.

Target Structure / MotifSynthetic TransformationCatalyst / ReagentsCritical ParametersYield / Outcome
Perhydrofuro[2,3-b]furan Tandem Hydroformylation & Acetalization[Rh(cod)Cl]₂, PPh₃120 °C, 60 bar (CO:H₂ = 3:1)72% yield ; PPh₃ essential to prevent alkene hydrogenation.
Archazolid A (Macrolide) E-selective Heck Coupling & HWEPd(OAc)₂, KHMDSHigh stereoselectivity (ds >20:1)Establishes the delicate (Z,Z,E)-triene system.
TMC-151C (Polyketide) Ring-Closing Metathesis (RCM)Grubbs CatalystSilicon-tethered diene intermediateStereoselective 8-membered ring formation[3].

Pathway Visualization

The following diagram illustrates the divergent strategic pathways utilizing (E)-pent-2-ene-1,5-diol as a central synthon in natural product assembly.

G Start (E)-pent-2-ene-1,5-diol [Bifunctional Synthon] Hydroform Tandem Hydroformylation & Acetalization Start->Hydroform [Rh(cod)Cl]2, PPh3 CO/H2 (3:1), 120°C Macrolide Cross-Coupling & Macrocyclization Start->Macrolide Heck / HWE / RCM Stereoselective Assembly Furofuran Perhydrofuro[2,3-b]furans (Bicyclic Acetals) Hydroform->Furofuran Intramolecular Double Cyclization Archazolid Archazolid A / TMC-151C (Polyunsaturated Macrolactones) Macrolide->Archazolid 24-Membered Ring Closure

Divergent synthetic pathways of (E)-pent-2-ene-1,5-diol in natural product core assembly.

References

  • Total Synthesis of Archazolid A, Journal of the American Chemical Society, 2

  • Synthesis of Furo[2,3-b]furans and Furo[2,3-b]pyrans via Rhodium-Catalyzed Tandem Hydroformylation/Acetalization, Organic Letters, 1

  • TMC-151 series (Tanabe) - Drug Targets, Indications, Patents, Synapse,3

Sources

Method

Application Notes and Protocols for the Polymerization of (E)-pent-2-ene-1,5-diol

For: Researchers, scientists, and drug development professionals exploring novel polymeric architectures. Introduction: The Potential of (E)-pent-2-ene-1,5-diol in Novel Material Synthesis (E)-pent-2-ene-1,5-diol is a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals exploring novel polymeric architectures.

Introduction: The Potential of (E)-pent-2-ene-1,5-diol in Novel Material Synthesis

(E)-pent-2-ene-1,5-diol is a versatile monomer that holds significant promise for the development of advanced polymers.[][2][3][4][5] Its structure, featuring two primary hydroxyl groups and a centrally located carbon-carbon double bond, offers multiple pathways for polymerization, leading to materials with unique properties. The hydroxyl groups are amenable to classic polycondensation and polyaddition reactions, while the double bond can participate in various addition and metathesis reactions. This dual functionality allows for the synthesis of a wide range of polymers, from linear unsaturated polyesters to cross-linked thermosets.[2]

The incorporation of the (E)-pent-2-ene-1,5-diol moiety into a polymer backbone is expected to impart a combination of flexibility, due to the aliphatic chain, and rigidity, from the double bond. Furthermore, the unsaturation provides a reactive site for post-polymerization modification, such as cross-linking or grafting, enabling the tuning of the final material's properties.[6][7] This makes polymers derived from this diol attractive for a variety of applications, including the development of biodegradable materials, drug delivery vehicles, and advanced composites.[8][9][10][11][12]

This document provides detailed protocols for two distinct polymerization strategies for (E)-pent-2-ene-1,5-diol: Polycondensation to form unsaturated polyesters and Acyclic Diene Metathesis (ADMET) Polymerization of a diallyl ether derivative. It also covers the essential characterization techniques for the resulting polymers.

Part 1: Synthesis of Unsaturated Polyesters via Polycondensation

Polycondensation is a step-growth polymerization process where monomers with two or more reactive functional groups combine to form a polymer, typically with the elimination of a small molecule like water.[13] In the case of (E)-pent-2-ene-1,5-diol, its hydroxyl groups can react with dicarboxylic acids or their derivatives to form ester linkages, resulting in an unsaturated polyester.[6][7][14]

The choice of the dicarboxylic acid comonomer is crucial as it significantly influences the properties of the final polymer. For instance, using a saturated dicarboxylic acid like adipic acid will result in a flexible, linear unsaturated polyester. Conversely, employing an unsaturated dicarboxylic acid like maleic anhydride can lead to a polyester with a higher density of double bonds, suitable for subsequent cross-linking.

Protocol 1: Synthesis of Poly((E)-pent-2-ene-1,5-diyl adipate)

This protocol describes the synthesis of a linear unsaturated polyester via melt polycondensation of (E)-pent-2-ene-1,5-diol and adipic acid.

Materials:

  • (E)-pent-2-ene-1,5-diol (purity > 95%)[]

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Chloroform or Dichloromethane (for dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap with a condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line for inert atmosphere

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging of Monomers: To the flask, add equimolar amounts of (E)-pent-2-ene-1,5-diol and adipic acid. For example, 10.21 g (0.1 mol) of (E)-pent-2-ene-1,5-diol and 14.61 g (0.1 mol) of adipic acid.

  • Catalyst Addition: Add the catalyst, p-TSA, at a concentration of 0.1-0.5 mol% with respect to the diol.

  • Initial Reaction Stage (Esterification):

    • Add a small amount of toluene to the flask to facilitate the azeotropic removal of water.

    • Heat the mixture to 120-140 °C under a slow stream of nitrogen while stirring.

    • Water will begin to collect in the Dean-Stark trap. Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Reaction Stage (Polycondensation):

    • Gradually increase the temperature to 180-200 °C.

    • Slowly apply a vacuum (down to <1 mmHg) to remove the remaining water and toluene.

    • The viscosity of the reaction mixture will increase significantly during this stage. Continue the reaction for another 4-8 hours. The reaction is complete when the desired viscosity or molecular weight is achieved (this can be monitored by taking small samples for analysis, if feasible).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the polymer in a minimal amount of chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Outcome:

A linear unsaturated polyester with a repeating unit of ((E)-pent-2-ene-1,5-diyl adipate). The molecular weight can be controlled by adjusting the reaction time and temperature.

Polycondensation_Workflow cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_purification Isolation and Purification setup Assemble and dry glassware charge Charge equimolar diol and diacid setup->charge catalyst Add catalyst (p-TSA) charge->catalyst esterification Esterification at 120-140°C with N2 flow (Azeotropic water removal) catalyst->esterification polycondensation Polycondensation at 180-200°C under vacuum esterification->polycondensation dissolve Dissolve crude polymer in chloroform polycondensation->dissolve precipitate Precipitate in cold methanol dissolve->precipitate dry Dry purified polymer under vacuum precipitate->dry final_product final_product dry->final_product Final Product: Unsaturated Polyester

Caption: Workflow for the synthesis of unsaturated polyester via two-stage melt polycondensation.

Part 2: Synthesis of Polyethers via Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization driven by the metathesis of acyclic dienes.[15] To apply this method to (E)-pent-2-ene-1,5-diol, it must first be converted into a monomer containing at least two terminal double bonds. A straightforward approach is the synthesis of the corresponding diallyl ether. The subsequent ADMET polymerization of this ether, using a ruthenium-based catalyst like a Grubbs catalyst, will yield an unsaturated polyether with the release of ethylene gas.[16]

Protocol 2: Two-Step Synthesis of an Unsaturated Polyether

Step 1: Synthesis of (E)-1,5-bis(allyloxy)pent-2-ene

Materials:

  • (E)-pent-2-ene-1,5-diol

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of (E)-pent-2-ene-1,5-diol (e.g., 10.21 g, 0.1 mol) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (e.g., 8.8 g of 60% dispersion, 0.22 mol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Williamson Ether Synthesis: Cool the mixture back to 0 °C. Add allyl bromide (e.g., 26.6 g, 0.22 mol) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure (E)-1,5-bis(allyloxy)pent-2-ene monomer.

Step 2: ADMET Polymerization

Materials:

  • (E)-1,5-bis(allyloxy)pent-2-ene monomer

  • Grubbs' second-generation catalyst or Hoveyda-Grubbs second-generation catalyst[16]

  • Anhydrous toluene

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

Procedure:

  • Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the (E)-1,5-bis(allyloxy)pent-2-ene monomer in anhydrous toluene (to make a ~0.1 M solution).

  • Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, add the Grubbs' catalyst (typically 0.1-1 mol%).

  • Polymerization: Heat the reaction mixture to 40-60 °C under a vacuum or a slow stream of argon to facilitate the removal of the ethylene byproduct, which drives the polymerization forward. The reaction progress can be monitored by observing the increase in viscosity. The reaction is typically run for 12-48 hours.

  • Termination and Isolation:

    • Terminate the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven.

ADMET_Workflow cluster_monomer_synthesis Step 1: Monomer Synthesis cluster_polymerization Step 2: ADMET Polymerization diol (E)-pent-2-ene-1,5-diol deprotonation Deprotonation with NaH diol->deprotonation ether_synthesis Reaction with Allyl Bromide deprotonation->ether_synthesis monomer (E)-1,5-bis(allyloxy)pent-2-ene ether_synthesis->monomer dissolve_monomer Dissolve monomer in Toluene monomer->dissolve_monomer degas Degas via Freeze-Pump-Thaw dissolve_monomer->degas add_catalyst Add Grubbs' Catalyst degas->add_catalyst polymerize Polymerize at 40-60°C under vacuum add_catalyst->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate_admet Precipitate in Methanol terminate->precipitate_admet final_polyether Final Product: Unsaturated Polyether precipitate_admet->final_polyether

Caption: Two-step workflow for the synthesis of an unsaturated polyether via ADMET polymerization.

Part 3: Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.

Characterization TechniquePurposeExpected Results for Unsaturated Polyester
FTIR Spectroscopy To confirm the formation of ester linkages and the presence of unsaturation.Appearance of a strong C=O stretch around 1735 cm⁻¹. Persistence of the C=C stretch from the diol.[17]
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed structure of the polymer repeating unit.Signals corresponding to the protons and carbons of both the diol and diacid moieties. Integration can confirm the monomer ratio.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).PDI values are typically around 2.0 for step-growth polymerizations.[18]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The Tg will depend on the flexibility of the polymer chain.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides the decomposition temperature of the polymer.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) To obtain detailed information about the polymer distribution and end groups.Can resolve individual n-mers for low molecular weight polymers.

Potential Applications and Future Directions

The polymers derived from (E)-pent-2-ene-1,5-diol are a class of unsaturated materials with tunable properties.

  • Unsaturated Polyesters: These materials can be cross-linked by reacting the double bonds in the polymer backbone with a vinyl monomer like styrene, a common practice in the composites industry.[19] This leads to the formation of strong, lightweight, and durable thermoset materials with applications in automotive parts, boat hulls, and construction materials.[8][9][10][12] The biodegradability of these polyesters can be tailored by the choice of comonomers, making them interesting for biomedical applications such as tissue engineering scaffolds and drug delivery systems.[6]

  • Unsaturated Polyethers: Polyethers generally exhibit good thermal and chemical stability. The presence of unsaturation in the backbone of the polyethers synthesized via ADMET allows for further functionalization or cross-linking. These materials could find use as flexible segments in block copolymers or as precursors for novel hydrogels.

Future research could focus on copolymerizing (E)-pent-2-ene-1,5-diol with other diols to fine-tune the properties of the resulting polyesters. Additionally, exploring other polymerization techniques, such as ring-opening metathesis polymerization (ROMP) of a cyclic derivative of the diol, could lead to polymers with different architectures and properties.[20][21][22][23]

Safety and Handling

(E)-pent-2-ene-1,5-diol should be handled with care. While it has low toxicity under normal use, direct contact may cause skin and eye irritation.[2] It is recommended to use appropriate personal protective equipment, including gloves and safety goggles, when handling this compound.[2] Store in a sealed container away from ignition sources and oxidizing agents.[2] All polymerization reactions should be conducted in a well-ventilated fume hood.

References

  • Unsaturated Polyester Resin (UPR): Properties & Applications. (2025, February 6). Google Cloud.
  • One‐pot synthesis of unsaturated polyesters from NBR and bio‐based diacids/diols. ResearchGate.
  • What are the applications of unsaturated polyester resin-Union Composite. (2024, June 26). Union Composites.
  • Unsaturated Polyester Resin. Polynt.
  • What are the applications of unsaturated polyester resin. (2025, September 6). RealLand.
  • Unsaturated Polyester Resin Catalysts. (2026, February 26). The Shepherd Chemical Company.
  • Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). ResearchGate.
  • Synthesis of unsaturated polyester resin — effect of anhydride composition. Indian Academy of Sciences.
  • Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). (2017, May 9). ACS Publications.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC.
  • Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. Royal Society of Chemistry.
  • CAS 25073-26-1 ((E)-Pent-2-ene-1,5-diol). BOC Sciences.
  • Ring-opening metathesis polymerization. Wikipedia.
  • Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. PMC.
  • Synthesis, Characterization and Swelling property of Poly (Diol Citrate-Co-diol Suberate) Elastomers. (2013, June 15). Worldwidejournals.com.
  • Ring-Opening Metathesis Polymerization. Polymer Research Laboratory.
  • (E)-pent-2-ene-1,5-diol. (2024, April 10). ChemBK.
  • Pent-2-ene-1,5-diol. PubChem.
  • Synthesis of Cleavable Polyolefins via Ring-Opening Insertion Metathesis Polymerization (ROIMP) of Cyclopentene with Unsaturated Polyester Oligomers. (2025, December 22). ACS Publications.
  • ehancement of conjugated polymer characterization methods; from the individual chain to morphological features. (2022, August 4). PSU-ETD.
  • MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
  • (E)-pent-2-ene-1,5-diol. (2023, May 15). ChemicalBook.
  • Polymerization and polycondensation reactions. (2017, October 19). MEL Science.
  • (2E)-pent-2-ene-1,5-diol. PubChem.

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Application

Application Notes and Protocols: (E)-pent-2-ene-1,5-diol in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Versatile C5 Building Block (E)-pent-2-ene-1,5-diol is a bifunctional C5 building block offering a unique combinat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile C5 Building Block

(E)-pent-2-ene-1,5-diol is a bifunctional C5 building block offering a unique combination of structural features for the synthesis of heterocyclic compounds.[1][][3] Its linear five-carbon backbone, terminal primary hydroxyl groups, and a centrally located trans-double bond provide a versatile platform for a variety of cyclization strategies. The strategic placement of these functional groups allows for the construction of key heterocyclic scaffolds, such as tetrahydropyrans and piperidines, which are prevalent in numerous pharmaceuticals and biologically active natural products.[4][5] While its primary industrial applications have been in the realm of polymer chemistry, its potential as a precursor for fine chemical and pharmaceutical synthesis is an area of growing interest.[][3]

This guide provides an in-depth exploration of the application of (E)-pent-2-ene-1,5-diol in the synthesis of valuable heterocyclic systems. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this promising building block in their synthetic endeavors. Although direct literature examples for every transformation with this specific diol are emerging, the principles and protocols outlined herein are based on well-established methodologies for structurally analogous unsaturated diols and are anticipated to be readily adaptable.

Part 1: Synthesis of Substituted Tetrahydropyrans via Intramolecular Hydroalkoxylation

The synthesis of the tetrahydropyran ring is a cornerstone of modern synthetic chemistry, given its prevalence in a vast array of natural products with significant biological activity.[5] The intramolecular hydroalkoxylation of unsaturated alcohols presents a highly atom-economical and elegant approach to these vital heterocycles. (E)-pent-2-ene-1,5-diol is an ideal substrate for this transformation, poised to yield 3-hydroxymethyl-tetrahydropyran, a valuable synthetic intermediate.

Scientific Rationale and Mechanistic Insight

The acid-catalyzed intramolecular hydroalkoxylation of (E)-pent-2-ene-1,5-diol is predicated on the activation of the double bond towards nucleophilic attack by the terminal hydroxyl group. The reaction typically proceeds through a protonated intermediate, which can be viewed as a resonance-stabilized carbocation. The regioselectivity of the cyclization is governed by Baldwin's rules, which in this case, strongly favor the 6-endo-trig cyclization pathway to form the thermodynamically stable six-membered tetrahydropyran ring.

The choice of a Brønsted or Lewis acid catalyst is critical. Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, can effectively protonate the alkene. However, care must be taken to avoid side reactions such as dehydration or polymerization. Lewis acids, on the other hand, can coordinate to the hydroxyl group, enhancing its nucleophilicity, or to the double bond, increasing its electrophilicity.

Diagram: Proposed Mechanism for Acid-Catalyzed Intramolecular Hydroalkoxylation

G cluster_0 Step 1: Protonation of the Alkene cluster_1 Step 2: 6-endo-trig Cyclization cluster_2 Step 3: Deprotonation A (E)-pent-2-ene-1,5-diol B Protonated Intermediate (Resonance Stabilized Carbocation) A->B H+ (Acid Catalyst) C Intramolecular Nucleophilic Attack B->C D Oxonium Ion C->D E 3-Hydroxymethyl-tetrahydropyran D->E -H+

Caption: Proposed mechanism for the acid-catalyzed cyclization of (E)-pent-2-ene-1,5-diol.

Exemplary Protocol: Acid-Catalyzed Synthesis of 3-Hydroxymethyl-tetrahydropyran

This protocol is adapted from established procedures for the cyclization of similar unsaturated diols and is expected to be a robust starting point for the optimization of the cyclization of (E)-pent-2-ene-1,5-diol.

Materials:

Reagent/MaterialGradeSupplier
(E)-pent-2-ene-1,5-diol≥95%BOC Sciences[]
p-Toluenesulfonic acid monohydrateReagent gradeSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-pent-2-ene-1,5-diol (5.11 g, 50 mmol) and anhydrous dichloromethane (50 mL).

  • Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol, 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-hydroxymethyl-tetrahydropyran.

Expected Outcome and Characterization:

The expected product is a colorless oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The yield is anticipated to be in the range of 70-85% based on analogous transformations.

Part 2: Synthesis of N-Substituted Piperidines via Reductive Amination and Cyclization

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4][6] A highly efficient route to N-substituted 3-hydroxymethyl-piperidines involves a one-pot reductive amination of (E)-pent-2-ene-1,5-diol with a primary amine, followed by intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

This transformation is a tandem reaction that begins with the oxidation of the diol to the corresponding dialdehyde, which is then followed by a double reductive amination with a primary amine. The choice of a selective oxidation and reduction system is paramount to the success of this one-pot process. A common strategy involves a "borrowing hydrogen" or "hydrogen transfer" mechanism, often catalyzed by transition metal complexes (e.g., Iridium or Ruthenium).[7]

The catalytic cycle can be conceptualized as follows:

  • Dehydrogenation: The catalyst reversibly oxidizes the diol to the corresponding unsaturated dialdehyde, releasing hydrogen which is temporarily held by the catalyst.

  • Iminium Ion Formation: The aldehyde reacts with the primary amine to form an iminium ion.

  • Intramolecular Aza-Michael Addition: The second amino group, formed from the other aldehyde, undergoes an intramolecular conjugate addition to the α,β-unsaturated iminium ion.

  • Reduction: The catalyst then transfers the "borrowed" hydrogen to the cyclized intermediate to yield the final piperidine product and regenerate the active catalyst.

This approach is highly atom-economical and avoids the need for stoichiometric oxidizing and reducing agents.

Diagram: Catalytic Cycle for Reductive Amination/Cyclization

G A (E)-pent-2-ene-1,5-diol + R-NH2 C Unsaturated Dialdehyde A->C -2H2 B [Cat]-H2 E Cyclized Intermediate B->E Hydrogen Transfer D Iminium Intermediate C->D +R-NH2 -H2O D->E Intramolecular Aza-Michael F N-Substituted 3-hydroxymethyl-piperidine E->F +[Cat]-H2 Cat [Catalyst] Cat->B Dehydrogenation

Caption: Simplified catalytic cycle for the synthesis of N-substituted piperidines.

Exemplary Protocol: Iridium-Catalyzed Synthesis of N-Benzyl-3-hydroxymethyl-piperidine

This protocol is based on the highly efficient N-heterocyclization of diols with primary amines catalyzed by Cp*Ir complexes, as reported by Fujita, Fujii, and Yamaguchi. This method is expected to be directly applicable to (E)-pent-2-ene-1,5-diol.

Materials:

Reagent/MaterialGradeSupplier
(E)-pent-2-ene-1,5-diol≥95%BOC Sciences[]
Benzylamine≥99%Sigma-Aldrich
[Cp*IrCl₂]₂Strem Chemicals
KOHReagent grade
Toluene, anhydrous≥99.8%

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [Cp*IrCl₂]₂ (16.0 mg, 0.02 mmol, 0.02 eq. based on Ir) and anhydrous toluene (1.0 mL).

  • Reactant Addition: To the catalyst suspension, add (E)-pent-2-ene-1,5-diol (102.1 mg, 1.0 mmol), benzylamine (107.2 mg, 1.0 mmol), and a solution of KOH (11.2 mg, 0.2 mmol) in a minimal amount of water.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford N-benzyl-3-hydroxymethyl-piperidine.

Causality in Experimental Design:

  • Iridium Catalyst: The Cp*Ir complex is a highly effective catalyst for hydrogen transfer reactions, facilitating both the initial dehydrogenation of the diol and the final reduction of the cyclized intermediate.

  • Base (KOH): The base is crucial for the in situ generation of the active iridium catalyst and for promoting the condensation steps.

  • Anhydrous Conditions: While a small amount of water is introduced with the base, the reaction is generally run under anhydrous conditions to favor the formation of the iminium intermediates.

Conclusion and Future Outlook

(E)-pent-2-ene-1,5-diol represents a cost-effective and versatile platform for the synthesis of important heterocyclic scaffolds. The protocols detailed in this guide for the synthesis of tetrahydropyrans and piperidines, based on robust and well-established methodologies, provide a solid foundation for further exploration. The strategic functional handles of the resulting heterocycles open avenues for the synthesis of more complex molecules, including natural products and novel pharmaceutical candidates. Further research into the diastereoselective cyclization of this prochiral diol and the development of enantioselective catalytic systems will undoubtedly unlock its full potential in modern organic synthesis.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Kozak, J. A., Dake, G. R. (2008). Au-Catalyzed Cyclization of Monoallylic Diols. Organic Letters, 10(5), 853–855. [Link]

  • PubChem. Pent-2-ene-1,5-diol. [Link]

  • Toste, F. D., & Gagne, M. R. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 134(22), 9134–9137. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Zaitsev, V. G., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Unactivated Olefins. Angewandte Chemie International Edition, 45(11), 1747-1749. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Intramolecular Addition of Alcohols to Olefins: A Powerful and Atom-Economic Approach to the Synthesis of Cyclic Ethers. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in (E)-pent-2-ene-1,5-diol Synthesis

Welcome to the Technical Support Center for the synthesis of (E)-pent-2-ene-1,5-diol (CAS: 25073-26-1). This compound is a critical [].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (E)-pent-2-ene-1,5-diol (CAS: 25073-26-1). This compound is a critical []. However, its synthesis is notoriously prone to low yields due to over-reduction, geometric isomerization, and 2[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Workflow & Common Pitfalls

Understanding the causality behind synthetic failures is the first step to overcoming them. The diagram below illustrates the two primary synthetic pathways and their respective thermodynamic and kinetic pitfalls.

G A Dimethyl (E)-pent-2-enedioate C DIBAL-H Reduction (-78 °C, DCM) A->C Pathway A B Glutacondialdehyde Na-Salt D NaBH4 Reduction (10 °C, H2O) B->D Pathway B E (E)-pent-2-ene-1,5-diol (Target Product) C->E Temp ≤ -78 °C F Pitfall: Over-reduction (1,5-Pentanediol) C->F Temp > -60 °C D->E pH 7.0 Quench G Pitfall: Isomerization ((Z)-isomer) D->G Acidic Quench

Figure 1: Mechanistic workflow and troubleshooting pathways for (E)-pent-2-ene-1,5-diol synthesis.

Quantitative Comparison of Synthetic Routes

To select the optimal approach for your scale and equipment, compare the empirical data of common reduction methods below.

PrecursorReducing AgentTemp (°C)Major ByproductTypical Yield (%)Recommended Workup
Dimethyl (E)-pent-2-enedioateDIBAL-H (4.2 eq)-781,5-Pentanediol65 - 75Rochelle's Salt Quench
Dimethyl (E)-pent-2-enedioateLiAlH₄ (2.5 eq)0 to 251,5-Pentanediol30 - 45Fieser Method
Glutacondialdehyde Na-SaltNaBH₄ (1.5 eq)10(Z)-pent-2-ene-1,5-diol33 - 50Continuous Ether Ext.

Troubleshooting FAQs

Q1: Why do I consistently observe over-reduction to 1,5-pentanediol when reducing dimethyl (E)-pent-2-enedioate with DIBAL-H? A1: Over-reduction of the alkene double bond during ester reductions is a common artifact of elevated temperatures or excess hydride equivalents. DIBAL-H is highly electrophilic. At temperatures above -60 °C, hydroalumination of the electron-deficient conjugated double bond competes with ester reduction. Causality & Solution: The activation energy for ester reduction is lower than for alkene hydroalumination, but this kinetic differentiation is lost at higher temperatures. Maintain the internal reaction temperature strictly at or below -78 °C and use exactly 4.1 to 4.2 equivalents of DIBAL-H.

Q2: I am using the NaBH₄ reduction of glutacondialdehyde sodium salt. My NMR shows a mixture of (E) and (Z) isomers. How do I prevent isomerization? A2: Glutacondialdehyde sodium salt inherently possesses a 3[3]. However, isomerization to the (Z)-isomer (cis-2-pentene-1,5-diol) can occur during the quench phase if the pH fluctuates to extremes. Causality & Solution: Acid-catalyzed isomerization of the allylic alcohol intermediate is a thermodynamically driven process. The reaction must be quenched by carefully3[3]. Maintaining a neutral pH traps the kinetically stable (E)-isomer formed directly from the trans-precursor.

Q3: The yield of (E)-pent-2-ene-1,5-diol is extremely low (<20%) after aqueous workup, despite complete starting material consumption. Where is my product? A3: (E)-pent-2-ene-1,5-diol is highly hydrophilic due to its low molecular weight (102.13 g/mol ) and dual hydroxyl groups, making it 2[2]. Causality & Solution: Standard separatory funnel extraction with ethyl acetate or dichloromethane is insufficient. For aqueous NaBH₄ reductions, you must use3[3]. For DIBAL-H reactions, avoid aqueous extraction entirely by using a Rochelle's salt quench to precipitate aluminum salts, allowing you to isolate the product via simple filtration.

Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure reproducibility and prevent the yield-limiting issues discussed above.

Protocol A: DIBAL-H Reduction of Dimethyl (E)-pent-2-enedioate (Kinetic Control)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal thermocouple.

  • Substrate Loading: Dissolve 10.0 mmol of dimethyl (E)-pent-2-enedioate in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation: Do not proceed until the internal thermocouple reads exactly -78 °C.

  • Hydride Addition: Add 42.0 mmol (4.2 eq) of DIBAL-H (1.0 M in DCM) dropwise via a syringe pump over 2 hours. Self-Validation: Monitor the internal temperature. If the temperature spikes above -70 °C, pause the syringe pump immediately. This self-regulates the kinetic control required to prevent hydroalumination.

  • Reaction: Stir at -78 °C for 1 hour post-addition.

  • Quench (Non-Aqueous): Slowly add 5 mL of ethyl acetate to quench unreacted DIBAL-H, followed by 50 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 12 hours until the mixture separates into two clear phases. Extract the aqueous layer once with DCM, combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: NaBH₄ Reduction of Glutacondialdehyde Sodium Salt (Thermodynamic Control)
  • Preparation: In a 250 mL round-bottom flask,3[3].

  • Cooling: Cool the solution to 10 °C using an ice-water bath.

  • Reduction: Add 0.45 g of NaBH₄ in small portions over 10 minutes.3[3].

  • pH-Controlled Quench: Insert a calibrated pH meter into the solution. Carefully add 4 N HCl dropwise until the pH is exactly 7.0. Self-Validation: The cessation of hydrogen evolution and a stable pH 7.0 reading validates the complete neutralization of excess NaBH₄ without crossing into the acidic regime that triggers (Z)-isomerization.

  • Extraction: Transfer the neutralized solution to a continuous liquid-liquid extractor.3[3].

  • Isolation: Dry the ether extract over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the (E)-pent-2-ene-1,5-diol as a 2[2].

References

  • Reduction of the Sodium Salt of Glutacondialdehyde and Its Acyl Derivatives Source: Acta Chemica Scandinavica (via SciSpace) URL:3

  • (E)-pent-2-ene-1,5-diol - Properties and Safety Information Source: ChemBK URL:2

  • CAS 25073-26-1 ((E)-Pent-2-ene-1,5-diol) Product Specifications Source: BOC Sciences URL:

Sources

Optimization

Stability and storage conditions for (E)-pent-2-ene-1,5-diol

Welcome to the Technical Support Center for (E)-pent-2-ene-1,5-diol (CAS: 25073-26-1). Designed for synthetic chemists, material scientists, and drug development professionals, this portal provides field-proven troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (E)-pent-2-ene-1,5-diol (CAS: 25073-26-1). Designed for synthetic chemists, material scientists, and drug development professionals, this portal provides field-proven troubleshooting guides, verified storage protocols, and empirical data to ensure the chemical and stereochemical integrity of this versatile allylic diol.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind degradation and provide self-validating protocols to guarantee reproducibility in your downstream applications.

Troubleshooting Guide & Mechanistic FAQs

Q1: My downstream esterification or polyurethane synthesis is suffering from low yields and unexplained side reactions. What is the most likely cause? Root Cause (Causality): Moisture contamination. Physical properties such as a molecular weight of 102.13 g/mol and a topological polar surface area of 40.5 Ų dictate its highly hygroscopic nature[1]. The two primary hydroxyl groups readily form hydrogen bonds with atmospheric water. In moisture-sensitive reactions (e.g., with isocyanates or transition-metal catalysts), even trace water will quench the reagents, leading to urea byproducts or hydrolyzed catalysts. Self-Validating Solution:

  • Perform a Karl Fischer titration prior to use. If water content exceeds 500 ppm, the diol must be dried.

  • Validation Step: Dissolve the diol in an anhydrous, low-boiling solvent (e.g., dichloromethane), dry over activated 3Å molecular sieves for 12 hours, filter, and concentrate under reduced pressure. Re-titrate to confirm <50 ppm water before proceeding.

Q2: NMR analysis of my stored batch shows a mixture of isomers, but I purchased the pure (E)-isomer. How did this happen? Root Cause (Causality): Photo-induced or acid-catalyzed isomerization. The trans (E) double bond can undergo isomerization to the cis (Z) configuration when exposed to ultraviolet (UV) light or trace acidic impurities over time. UV photons provide the activation energy required to temporarily break the π-bond, allowing rotation around the σ-bond. Palladium-catalyzed borylation or coupling reactions utilizing allylic diols demand high stereochemical purity, making the prevention of (E) to (Z) isomerization critical for reproducible catalysis[2]. Self-Validating Solution: Always store the compound in amber glass vials to block UV transmission. Validation Step: Run a routine ¹H-NMR check (specifically looking at the vinylic proton multiplets around 5.5–5.8 ppm) before committing older batches to stereosensitive syntheses.

Q3: I noticed an increase in the viscosity of the diol after leaving it on the benchtop for a few weeks. Is it still safe to use? Root Cause (Causality): Auto-oxidation and subsequent oligomerization. The allylic C-H bonds in (E)-pent-2-ene-1,5-diol possess a lowered bond dissociation energy (BDE), making them highly susceptible to radical abstraction by atmospheric triplet oxygen (³O₂), forming hydroperoxides. These peroxides can initiate cross-linking or polymerization across the double bond, significantly increasing the viscosity[3]. Self-Validating Solution: Test the liquid with peroxide test strips (e.g., KI-starch paper). If peroxides are present (>20 ppm), the batch should be discarded or rigorously purified (e.g., by reduction with sodium sulfite) to prevent explosive hazards during distillation. Prevent this by strictly adhering to inert gas backfilling.

Environmental Triggers & Degradation Pathways

The following diagram illustrates the logical relationship between environmental exposure and the specific degradation pathways of (E)-pent-2-ene-1,5-diol.

DegradationPathways Start (E)-pent-2-ene-1,5-diol Oxidation Auto-oxidation (O2 Exposure) Start->Oxidation Air Isomerization Photo-Isomerization (UV Light) Start->Isomerization Photons Moisture Moisture Absorption (Humidity) Start->Moisture H2O Peroxides Hydroperoxides & Polymerization Oxidation->Peroxides Z_Isomer (Z)-pent-2-ene-1,5-diol Isomerization->Z_Isomer Hydration Reagent Quenching (Yield Loss) Moisture->Hydration

Caption: Logical relationship of environmental triggers and resulting degradation pathways.

Quantitative Data: Storage Stability Matrix

While certain heavily functionalized allylic intermediates can exhibit unexpected stability profiles, baseline allylic diols require strict temperature and atmospheric control to prevent degradation[4]. The table below summarizes the expected stability of (E)-pent-2-ene-1,5-diol under various conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20°C (Freezer) Argon / N₂Dark (Amber Vial)> 24 MonthsNone (Optimal Condition)
4°C (Refrigerator) Argon / N₂Dark (Amber Vial)12 - 18 MonthsSlow moisture ingress if seal fails
20°C (Room Temp) Argon / N₂Dark (Amber Vial)3 - 6 MonthsGradual auto-oxidation
20°C (Room Temp) AirAmbient Lab Light< 1 MonthIsomerization (E→Z), Peroxides, Moisture

Standard Operating Procedure: Inert Dispensing and Storage

To ensure maximum trustworthiness and reproducibility in your workflows, follow this self-validating protocol for handling and storing (E)-pent-2-ene-1,5-diol.

Step-by-Step Methodology:

  • Preparation: Transfer the newly received bulk bottle of (E)-pent-2-ene-1,5-diol into a glovebox or set up a Schlenk line with high-purity Argon.

  • Quality Control (Self-Validation): Before first use, withdraw a 50 µL aliquot. Run a TLC (Thin Layer Chromatography) to check for baseline impurities and use a KI-starch strip to verify the absence of peroxides.

  • Aliquotting: Divide the bulk material into single-use or weekly-use amber glass vials. Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, exponentially accelerating degradation.

  • Purging: If using a Schlenk line outside a glovebox, pierce the septum of the vial with an Argon line. Purge the headspace for 3-5 minutes to thoroughly displace triplet oxygen.

  • Sealing: Seal the vials with PTFE-lined septa (which resist organic vapors better than standard rubber) and wrap the caps tightly with Parafilm to prevent atmospheric exchange.

  • Storage: Transfer the sealed vials to a desiccator stored inside a -20°C freezer.

StorageWorkflow Incoming Receive (E)-pent-2-ene-1,5-diol Inspect QC: Peroxide & Moisture Test Incoming->Inspect Purge Argon/N2 Purge (Displace O2) Inspect->Purge Pass Aliquot Aliquot into Amber Vials (Block UV) Purge->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Standard workflow for the reception, quality control, and inert storage of allylic diols.

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Troubleshooting

Technical Support Center: Troubleshooting (E)-pent-2-ene-1,5-diol NMR Analysis

Welcome to the technical support and troubleshooting guide for the Nuclear Magnetic Resonance (NMR) analysis of (E)-pent-2-ene-1,5-diol . As a versatile building block in organic synthesis and the formulation of high-per...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the Nuclear Magnetic Resonance (NMR) analysis of (E)-pent-2-ene-1,5-diol . As a versatile building block in organic synthesis and the formulation of high-performance polymers[1], precise structural characterization of this compound is critical.

This guide is designed for researchers and drug development professionals. It moves beyond basic spectral assignments to address the underlying physical chemistry causing common analytical artifacts, providing self-validating protocols to ensure data integrity[2].

I. Quantitative NMR Reference Data

Before troubleshooting, verify your baseline data against these expected chemical shifts. (Note: Values are representative for CDCl3​ at 298K. Exact shifts are highly dependent on sample concentration and trace water content[3].)

PositionFunctional Group 1H Chemical Shift (ppm)MultiplicityExpected Coupling ( J in Hz) 13C Chemical Shift (ppm)
C1 −CH2​−OH (Allylic)~4.10 - 4.20dd J=5.5,1.5 ~63.5
C2 =CH− (Vinylic)~5.70 - 5.80dtt J=15.5,5.5,1.5 ~128.5
C3 =CH− (Vinylic)~5.60 - 5.70dtt J=15.5,6.5,1.5 ~132.7
C4 −CH2​− (Allylic)~2.30 - 2.40qt J=6.5,6.5 ~32.1
C5 −CH2​−OH ~3.60 - 3.70t J=6.5 ~61.5
-OH HydroxylVariable (2.0 - 4.0)br s--
II. Diagnostic Workflow

NMR_Workflow Step1 Acquire 1H/13C NMR (E)-pent-2-ene-1,5-diol CheckVinylic Assess C2/C3 Vinylic Region (~5.6 - 5.8 ppm) Step1->CheckVinylic CheckOH Assess -OH & Allylic Peaks (C1/C5) Step1->CheckOH Overlap Peaks Overlap / Second Order? CheckVinylic->Overlap ResolveOverlap Switch to C6D6 or Use 2D NOESY Overlap->ResolveOverlap Yes Coupling Measure J_2,3 Coupling Overlap->Coupling No IsomerE J ≈ 15-16 Hz Confirmed (E)-Isomer Coupling->IsomerE IsomerZ J ≈ 7-11 Hz (Z)-Isomer Contamination Coupling->IsomerZ BroadPeaks Broad/Missing Peaks? CheckOH->BroadPeaks D2O Perform D2O Shake or switch to DMSO-d6 BroadPeaks->D2O Yes

Diagnostic workflow for resolving common (E)-pent-2-ene-1,5-diol NMR analytical issues.

III. Troubleshooting FAQs

Q: How do I definitively differentiate the (E)-isomer from the (Z)-isomer when the vinylic protons (C2 and C3) overlap in CDCl3​ ? Causality: In CDCl3​ , the chemical environments of C2 and C3 in (E)-pent-2-ene-1,5-diol are highly similar. This often results in a complex multiplet (a second-order spectrum) rather than cleanly resolved doublets of triplets, obscuring the J2,3​ coupling constant. The (E)-isomer typically exhibits a large trans coupling constant ( J≈15−16 Hz), whereas the (Z)-isomer exhibits a smaller cis coupling constant ( J≈7−11 Hz)[4]. Solution: To break the magnetic equivalence and resolve the overlap, perform a solvent titration or switch entirely to Benzene- d6​ ( C6​D6​ ). The aromatic solvent induces an Anisotropic Induced Chemical Shift (ASIS), which differentially shields C2 and C3. If 1D NMR remains ambiguous, acquire a 2D NOESY spectrum. The (Z)-isomer will display a strong spatial cross-peak between the two vinylic protons, while the (E)-isomer will lack this signal, instead showing cross-peaks between the vinylic protons and the opposite allylic methylene groups[3].

Q: My spectrum shows broad humps instead of sharp peaks for the C1 and C5 methylene protons. What is causing this and how do I fix it? Causality: (E)-pent-2-ene-1,5-diol contains two terminal hydroxyl groups that readily participate in intermolecular hydrogen bonding[1]. In non-polar solvents like CDCl3​ , variable sample concentration and trace water lead to intermediate exchange rates of the -OH protons on the NMR timescale. This intermediate exchange broadens the -OH peaks and smears the adjacent C1 and C5 methylene protons due to unresolved scalar coupling. Solution: Conduct a D2​O shake (see protocol below). The -OH protons will exchange with deuterium (shifting to the HOD peak at ~4.7 ppm), decoupling them from the C1 and C5 protons, which will immediately resolve into sharp multiplets. Alternatively, acquiring the spectrum in DMSO- d6​ will strongly hydrogen-bond with the -OH groups, slowing the exchange rate and resolving the -OH protons as sharp triplets.

Q: I am observing unexpected minor peaks in the aliphatic region (~1.5-2.0 ppm) and aldehyde region (~9.5 ppm). Is the sample degrading? Causality: Allylic alcohols like (E)-pent-2-ene-1,5-diol are susceptible to oxidation and transition-metal-catalyzed isomerization[2]. Exposure to air, light, or trace acids in old chloroform can oxidize the C1 allylic alcohol to an enal (aldehyde), appearing at ~9.5 ppm. Additionally, acid-catalyzed dehydration or double-bond migration can create complex aliphatic signals. Solution: Always store the compound under an inert gas (Argon/ N2​ ) at -20°C. When preparing NMR samples, use fresh, acid-free deuterated solvents (e.g., CDCl3​ filtered through a basic alumina plug) to prevent in-situ degradation.

IV. Standardized Self-Validating NMR Protocol

To ensure high-fidelity data and prevent the artifacts described above, follow this self-validating sample preparation workflow:

Step 1: Solvent Neutralization Pass 1.0 mL of CDCl3​ through a 2 cm plug of basic alumina in a glass pipette. Causality: This removes trace DCl and phosgene, preventing acid-catalyzed degradation of the allylic alcohol during acquisition.

Step 2: Optimal Concentration Weigh exactly 15–20 mg of (E)-pent-2-ene-1,5-diol. Causality: This specific mass range ensures a high signal-to-noise ratio without causing excessive viscosity or severe intermolecular hydrogen bonding that broadens peaks.

Step 3: Dissolution & Transfer Dissolve the sample in 0.6 mL of the neutralized CDCl3​ . Transfer to a high-quality (500 MHz+) 5 mm NMR tube using a clean glass pipette. Avoid metal spatulas or needles that could introduce paramagnetic impurities.

Step 4: Acquisition Parameters Set the relaxation delay (D1) to at least 2 seconds (preferably 5 seconds for quantitative integration) to ensure complete relaxation of the allylic and vinylic protons. Acquire a minimum of 16 scans.

Step 5: Validation via Deuterium Exchange After the initial acquisition, add 10 μL of D2​O to the tube. Cap and shake vigorously for 30 seconds. Re-acquire the spectrum. Validation: The disappearance of the broad -OH signals and the sharpening of the C1/C5 signals validates the assignment and confirms the absence of hidden impurities under the broad humps.

V. References
  • [1] Title: (E)-pent-2-ene-1,5-diol - ChemBK Source: chembk.com URL:

  • [2] Title: (E)-pent-2-ene-1,5-diol | 25073-26-1 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction Source: nih.gov URL:

  • [4] Title: Synthesis, Characterisation and Analysis of Structurally Imposing Eight-Membered Ring Heterocyclic Carbenes Source: cardiff.ac.uk URL:

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of (E)-Pent-2-ene-1,5-diol

Executive Overview & Mechanistic Causality As a Senior Application Scientist, I frequently consult on the stereoselective synthesis of (E)-pent-2-ene-1,5-diol (also known as trans-2-pentene-1,5-diol). Achieving a high E/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Causality

As a Senior Application Scientist, I frequently consult on the stereoselective synthesis of (E)-pent-2-ene-1,5-diol (also known as trans-2-pentene-1,5-diol). Achieving a high E/Z ratio is non-negotiable, as the geometric isomerism strictly dictates the thermomechanical properties of downstream unsaturated polyesters and the spatial orientation of active pharmaceutical ingredients (APIs).

The core synthetic challenge is overcoming the thermodynamic and kinetic hurdles of alkyne reduction or alkene metathesis without triggering over-reduction to the fully saturated 1,5-pentanediol. This guide provides field-proven, self-validating protocols to ensure absolute stereocontrol, focusing on the reduction of 2-pentyn-1,5-diol and related precursors[1].

Quantitative Comparison of Synthetic Strategies

To select the optimal route for your scale and lab capabilities, compare the empirical data of the three primary stereoselective methods below.

Synthetic MethodReagents & ConditionsStereoselectivity (E:Z)Typical YieldMechanistic Causality
Propargylic Reduction LiAlH₄, THF, Reflux> 95:580–85%Kinetic control. Intramolecular hydride delivery via a cyclic aluminate intermediate locks the trans geometry[2].
Dissolving Metal Reduction Na, NH₃ (liq), -33 °C> 95:560–70%Thermodynamic control. The radical anion intermediate adopts a trans conformation to minimize steric repulsion[3].
Cross-Metathesis Allyl alcohol, 3-buten-1-ol, Grubbs II~ 85:1570–75%Thermodynamic control. Reversible metallacyclobutane formation favors the less sterically hindered E-alkene.

Troubleshooting & FAQs

Q1: During the LiAlH₄ reduction of 2-pentyn-1,5-diol, my NMR shows a mixture of E and Z isomers. What went wrong? A: This is a classic symptom of incomplete cyclic aluminate formation. The initial reaction of LiAlH₄ with the propargylic alcohol at 0 °C only forms the alkoxyaluminate. You must reflux the reaction in THF (65 °C) for at least 3 hours to drive the intramolecular hydride transfer that forms the rigid 5-membered cyclic intermediate. Quenching too early results in non-stereospecific intermolecular reduction.

Q2: I am using the Na/NH₃ (Birch-type) reduction to get the trans-alkene[4], but my yields of (E)-pent-2-ene-1,5-diol are terrible (<30%). How can I improve recovery? A: The issue is isolation, not the reaction. (E)-pent-2-ene-1,5-diol is highly polar and water-soluble. When the ammonia evaporates and the reaction is quenched, the diol remains trapped in the aqueous phase. Instead of standard ether extraction, saturate the aqueous layer with NaCl and use a continuous liquid-liquid extractor with ethyl acetate for 24 hours. Alternatively, use a strongly acidic cation exchange resin to remove sodium salts prior to concentration.

Q3: In the cross-metathesis route, I observe significant double-bond migration (e.g., formation of aldehydes). How do I suppress this? A: Ruthenium metathesis catalysts (like Grubbs II) decompose into Ru-hydride species over time, which catalyze alkene isomerization. To prevent this, add 10 mol% of 1,4-benzoquinone to the reaction mixture. The benzoquinone acts as a hydride scavenger, preserving the integrity of the allylic alcohol and locking the stereocenter.

Standard Operating Procedure: Stereoselective LiAlH₄ Reduction

This protocol utilizes a self-validating Fieser quench to trap aluminum salts as a granular precipitate, preventing the emulsion formation that typically traps polar diols.

Step 1: Preparation & Alkoxyaluminate Formation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with N₂.

  • Suspend LiAlH₄ (2.2 equiv.) in anhydrous THF (50 mL) and cool to 0 °C.

  • Dissolve 2-pentyn-1,5-diol (1.0 equiv.) in anhydrous THF (10 mL) and add dropwise over 30 minutes.

  • Causality: The 2.2 equivalents account for the deprotonation of both hydroxyl groups and the subsequent reduction. Slow addition controls the highly exothermic evolution of H₂ gas.

Step 2: Intramolecular Hydride Transfer

  • Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 3 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the trans-selective intramolecular hydride attack on the alkyne, ensuring >95% E-selectivity[2].

Step 3: Fieser Quench & Isolation

  • Cool the mixture to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O (dropwise), x mL of 15% aqueous NaOH, and 3x mL of H₂O.

  • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Causality: This specific stoichiometric quench prevents the formation of a gelatinous aluminum hydroxide matrix, which would otherwise trap the highly polar (E)-pent-2-ene-1,5-diol.

  • Filter through a pad of Celite, washing the filter cake thoroughly with hot THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

Mechanistic Pathway Visualization

Pathway N1 2-Pentyn-1,5-diol (Starting Material) N2 Reaction with LiAlH4 (Alkoxyaluminate Formation) N1->N2 LiAlH4, THF, 0 °C (- H2 gas) N3 Intramolecular Hydride Transfer (trans-Selective Cyclic Aluminate) N2->N3 Reflux (65 °C) (Kinetic Control) N4 Fieser Workup / Hydrolysis (Retention of Configuration) N3->N4 H2O / NaOH (Stoichiometric Quench) N5 (E)-Pent-2-ene-1,5-diol (>95% E-Isomer) N4->N5 Filtration & Extraction (High Yield)

Mechanistic workflow of stereoselective LiAlH4 reduction of 2-pentyn-1,5-diol to the (E)-isomer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (E)-pent-2-ene-1,5-diol

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification and characterization. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification and characterization. This guide provides an in-depth analysis of the expected fragmentation pattern of (E)-pent-2-ene-1,5-diol, a molecule featuring both alkene and diol functionalities. We will compare its predicted fragmentation under Electron Ionization (EI) with related compounds and discuss alternative analysis strategies using Electrospray Ionization (ESI).

Introduction to (E)-pent-2-ene-1,5-diol and its Structural Features

(E)-pent-2-ene-1,5-diol (MW: 102.13 g/mol ) is an unsaturated diol with a primary allylic alcohol at one end and a primary homoallylic alcohol at the other.[1] These structural features—a double bond and two hydroxyl groups at specific positions—dictate its fragmentation behavior in a mass spectrometer, leading to a unique spectral fingerprint. Understanding this fingerprint is crucial for distinguishing it from its isomers and other related compounds.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that often results in extensive fragmentation, providing rich structural information. While the molecular ion of an alcohol is frequently weak or absent, the resulting fragments are highly diagnostic.[2][3]

Predicted EI Fragmentation Pattern of (E)-pent-2-ene-1,5-diol

The mass spectrum of (E)-pent-2-ene-1,5-diol is anticipated to be a composite of fragmentation pathways characteristic of both alcohols and alkenes.

  • Molecular Ion (M+•, m/z 102): Due to the presence of two hydroxyl groups, the molecular ion is expected to be of very low abundance or entirely absent.

  • Dehydration ([M-H₂O]+•, m/z 84): The loss of a water molecule is a hallmark of alcohol fragmentation and is expected to be a prominent pathway, resulting in a significant peak at m/z 84.[3][4]

  • Allylic Cleavage: The double bond strongly influences fragmentation. The most favorable cleavage is at the allylic position (the C3-C4 bond) to form a resonance-stabilized allylic cation. This is a characteristic fragmentation for alkenes. This would likely result in a prominent fragment at m/z 57 ([C₃H₅O]⁺) or, following rearrangement and loss of the hydroxyl group, at m/z 41 ([C₃H₅]⁺).

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the breaking of a C-C bond adjacent to the oxygen atom.[3] For (E)-pent-2-ene-1,5-diol, cleavage of the C4-C5 bond (alpha to the hydroxyl group at C5) would lead to the loss of a •CH₂OH radical (mass 31), producing a fragment at m/z 71 .

  • Secondary Fragmentation: The initial fragments can undergo further fragmentation. For instance, the ion at m/z 84 ([M-H₂O]+•) could subsequently lose a methyl (•CH₃) or ethyl (•C₂H₅) radical to yield fragments at m/z 69 and m/z 55, respectively.

The following diagram illustrates the primary predicted EI fragmentation pathways for (E)-pent-2-ene-1,5-diol.

EI_Fragmentation_of_E_pent_2_ene_1_5_diol Predicted EI Fragmentation of (E)-pent-2-ene-1,5-diol cluster_frags M [C₅H₁₀O₂]⁺• m/z 102 (E)-pent-2-ene-1,5-diol m84 [C₅H₈O]⁺• m/z 84 M->m84 - H₂O (18) m71 [C₄H₇O]⁺ m/z 71 M->m71 - •CH₂OH (31) (α-cleavage) m57 [C₃H₅O]⁺ m/z 57 M->m57 - •C₂H₅O (45) (Allylic Cleavage) m41 [C₃H₅]⁺ m/z 41 m57->m41 - OH, +H rearrangement

Caption: Predicted EI fragmentation pathways for (E)-pent-2-ene-1,5-diol.

Comparative Analysis with Isomers

To highlight the unique fragmentation of (E)-pent-2-ene-1,5-diol, we can compare its predicted spectrum to the known spectra of its saturated isomers, such as 1,5-pentanediol and 2,4-pentanediol.

CompoundKey Structural FeaturesDominant Fragmentation PathwaysDiagnostic Peaks (m/z)
(E)-pent-2-ene-1,5-diol Double bond, primary allylic & homoallylic alcoholsAllylic cleavage, α-cleavage, dehydration57, 41, 71, 84
1,5-Pentanediol [5]Saturated, two primary alcoholsDehydration, α-cleavage leading to loss of •CH₂OH86 ([M-H₂O]⁺), 71 ([M-CH₂OH]⁺), 55
2,4-Pentanediol [6][7]Saturated, two secondary alcoholsα-cleavage between C2-C3 and C3-C445, 43, 59, 89 ([M-CH₃]⁺)
2-Butene-1,4-diol [4]Unsaturated, two primary allylic alcoholsDehydration, loss of H, loss of •CH₂OH70 ([M-H₂O]⁺), 69, 57, 42

The comparison clearly shows that the presence and position of the double bond introduce unique fragmentation pathways (allylic cleavage) not observed in the saturated counterparts. The fragmentation of 2-butene-1,4-diol, another unsaturated diol, shows some similarities but also differences due to the different carbon skeleton and the allylic nature of both hydroxyl groups.[4]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

Direct analysis of small, neutral molecules like (E)-pent-2-ene-1,5-diol by ESI is often challenging due to poor ionization efficiency.[8] A common and effective strategy to overcome this is chemical derivatization.

Derivatization with Boronic Acids

Diols, particularly those with 1,2- or 1,3- relationships, readily react with boronic acids to form stable, cyclic boronate esters.[9][10] This derivatization serves two main purposes:

  • It introduces a readily ionizable group, dramatically enhancing the signal in ESI-MS.[11]

  • The fragmentation of the resulting boronate complex in tandem MS (MS/MS) can provide structural and stereochemical information.[9]

While (E)-pent-2-ene-1,5-diol is a 1,5-diol and thus cannot form a cyclic boronate ester with a single boronic acid molecule, derivatization of both hydroxyl groups is possible and would still significantly improve ionization.

Derivatization Derivatization of a Diol with Phenylboronic Acid diol R-(OH)₂ (Diol) boronate_ester [Cyclic Boronate Ester]⁻ diol->boronate_ester boronic_acid PhB(OH)₂ (Phenylboronic Acid) boronic_acid->boronate_ester

Caption: General reaction of a diol with phenylboronic acid for ESI-MS analysis.

Expected ESI-MS/MS Fragmentation

When analyzing the derivatized diol using ESI-MS/MS, fragmentation would typically be induced on the protonated or deprotonated molecular ion of the boronate derivative. The fragmentation is generally characterized by the neutral loss of the diol molecule or characteristic losses from the boronic acid reagent itself, confirming the presence of the diol.[9][10] This technique is particularly powerful for detecting and quantifying diols in complex matrices.[8][12]

Experimental Protocols

GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of (E)-pent-2-ene-1,5-diol in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

LC-ESI-MS/MS Analysis (with Derivatization)
  • Derivatization:

    • To 100 µL of the sample solution (in aprotic solvent like acetonitrile), add a 1.1 molar equivalent of phenylboronic acid and a catalytic amount of a base (e.g., pyridine).

    • Heat the mixture at 60°C for 30 minutes.

    • Dilute the sample with the initial mobile phase before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: ESI in positive or negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1: Scan for the expected m/z of the derivatized molecule.

    • MS2 (Tandem MS): Isolate the parent ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The mass spectrometric fragmentation of (E)-pent-2-ene-1,5-diol is governed by the interplay between its double bond and two hydroxyl groups. Under EI, a complex but predictable fragmentation pattern involving allylic cleavage, alpha-cleavage, and dehydration is expected, allowing for its differentiation from saturated isomers. For sensitive detection and analysis, particularly in complex mixtures, ESI-MS following derivatization with boronic acids presents a superior alternative. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and characterize (E)-pent-2-ene-1,5-diol using mass spectrometry.

References

  • An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene. PMC. [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Wiley Online Library. [Link]

  • cis-Diol functional group recognition by reactive desorption electrospray ionization (DESI). Royal Society of Chemistry. [Link]

  • Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. PubMed. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]

  • 2,4-Pentanediol | C5H12O2. PubChem. [Link]

  • 2,4-Pentanediol. NIST WebBook. [Link]

  • LC/MS/MS of steroids having vicinal diol as electrospray-active boronates. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1,5-Pentanediol. NIST WebBook. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • 2,4-Pentanediol. NIST WebBook. [Link]

  • Mass Spectra of C5H8 Isomers. Amanote Research. [Link]

  • Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Doc Brown's Chemistry. [Link]

  • Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. PubMed. [Link]

  • Mass spectra of C5H8 isomers. Journal of Research of the National Bureau of Standards. [Link]

  • 2-Butenoic acid, methyl ester. NIST WebBook. [Link]

  • 2-Pentenoic acid. NIST WebBook. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • 2-Propenoic acid, ethyl ester. NIST WebBook. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Pent-2-ene-1,5-diol | C5H10O2. PubChem. [Link]

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Comparative

A Comparative Guide to the Synthetic Strategies for (E)-pent-2-ene-1,5-diol

Introduction (E)-pent-2-ene-1,5-diol is a valuable C5 chemical intermediate possessing two primary alcohol functionalities and a stereodefined internal double bond. This unique combination of features makes it an attract...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(E)-pent-2-ene-1,5-diol is a valuable C5 chemical intermediate possessing two primary alcohol functionalities and a stereodefined internal double bond. This unique combination of features makes it an attractive building block in the synthesis of complex molecules, including natural products, pharmacologically active compounds, and advanced polymers.[1] For instance, unsaturated diols of this type are employed as monomers in the creation of specialty unsaturated polyesters, where the double bond allows for subsequent cross-linking and property tuning.[1]

The precise geometry of the (E)-alkene is critical for its application in stereocontrolled synthesis. Therefore, synthetic routes must address not only the construction of the carbon backbone but also the selective formation of the trans double bond. This guide provides an in-depth comparison of several viable, alternative synthetic routes to (E)-pent-2-ene-1,5-diol, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols adapted from established methodologies, and offer a critical comparison of their respective strengths and weaknesses.

Route 1: Stereoselective Reduction of an Alkyne Precursor

This strategy is arguably the most direct and reliable for establishing the (E)-alkene geometry. The core principle involves the synthesis of a pent-2-yne-1,5-diol backbone, followed by a stereoselective semi-reduction of the triple bond to the trans-alkene. Two distinct methods for this key reduction step are presented: a modern catalytic approach and a classic chemical reduction.

Synthesis of the Alkyne Precursor: Pent-2-yne-1,5-diol

The synthesis of the requisite alkyne diol can be achieved through the reaction of the dianion of propargyl alcohol with an electrophilic source of formaldehyde, such as paraformaldehyde.

Julia_Retrosynthesis Target (E)-pent-2-ene-1,5-diol Fragments C3 Sulfone + C2 Aldehyde Target->Fragments Julia-Kocienski Disconnection Sulfone 3-(PT-Sulfonyl)propan-1-ol (Protected) Fragments->Sulfone Aldehyde Glycolaldehyde (Protected) Fragments->Aldehyde

Sources

Validation

A Comparative Guide to the Biological Activity of (E)-pent-2-ene-1,5-diol Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-pent-2-ene-1,5-diol is a five-carbon unsaturated aliphatic diol that serves as a versatile building block in organic synthesis, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-pent-2-ene-1,5-diol is a five-carbon unsaturated aliphatic diol that serves as a versatile building block in organic synthesis, particularly in the production of polyesters and polyurethanes.[1] Beyond its applications in polymer chemistry, the structural features of this molecule—a C5 backbone, a trans-double bond, and two primary hydroxyl groups—suggest a potential for a range of biological activities. The broader class of aliphatic diols is known to possess inherent antimicrobial properties, with their efficacy often dictated by carbon chain length and the spatial arrangement of the hydroxyl moieties.[2][3] This guide provides a comparative analysis of the biological activities of (E)-pent-2-ene-1,5-diol and its structural analogs, synthesizing available data to elucidate key structure-activity relationships (SAR) that govern their antimicrobial, cytotoxic, and enzyme-inhibitory potential.

The Chemical Landscape of (E)-pent-2-ene-1,5-diol and Its Analogs

The core structure of (E)-pent-2-ene-1,5-diol offers several avenues for structural modification to generate a library of analogs for biological screening. These modifications can include:

  • Alteration of the Carbon Chain Length: Extending or shortening the carbon backbone.

  • Position of the Double Bond: Shifting the double bond along the carbon chain.

  • Stereochemistry of the Double Bond: Comparing the biological effects of (E) versus (Z) isomers.

  • Position of the Hydroxyl Groups: Moving the hydroxyl groups to different carbons (e.g., 1,2-, 1,3-, 1,4-diols).

  • Introduction of Substituents: Adding various functional groups to the carbon backbone.

Understanding how these structural changes influence biological activity is crucial for the rational design of novel therapeutic agents.

Comparative Biological Activities

While direct comparative studies on a wide range of (E)-pent-2-ene-1,5-diol analogs are limited, we can infer structure-activity relationships from existing research on related unsaturated diols and other aliphatic compounds.

Antimicrobial Activity

Aliphatic diols have long been recognized for their antimicrobial properties.[3] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes.[3] Key structural features that influence this activity include:

  • Carbon Chain Length: Generally, antimicrobial activity increases with the length of the carbon chain.[3]

  • Position of Hydroxyl Groups: Studies have shown that 1,2-diols are often more potent antimicrobial agents than their 1,3- or 1,5-diol counterparts.[3]

For C5 unsaturated diols, the presence of the double bond can further modulate this activity. While specific data for (E)-pent-2-ene-1,5-diol is not abundant, research on related unsaturated aldehydes suggests that the electrophilic nature of the α,β-unsaturated system can contribute to antimicrobial effects.[2]

Table 1: Postulated Antimicrobial Activity Trends for C5 Diol Analogs

AnalogStructural FeatureExpected Antimicrobial ActivityRationale
Pentane-1,5-diolSaturatedModerateBaseline activity for a C5 diol.
(E)-Pent-2-ene-1,5-diolTrans-double bondModerate to HighUnsaturation may enhance membrane interaction.
(Z)-Pent-2-ene-1,5-diolCis-double bondModerate to HighStereochemistry may influence membrane packing disruption.
Pent-3-ene-1,2-diolVicinal diol, unsaturationHigh1,2-diol arrangement is often optimal for antimicrobial activity.
Pent-4-ene-1,3-diolNon-conjugated unsaturationModeratePositional changes of functional groups affect activity.
Cytotoxic Activity

The potential for (E)-pent-2-ene-1,5-diol analogs to exhibit cytotoxic activity against cancer cell lines is an area of growing interest. The cytotoxicity of small organic molecules is often linked to their ability to induce apoptosis or disrupt cellular processes. For unsaturated compounds, the double bond can be a key pharmacophore.

Studies on other classes of natural and synthetic compounds have demonstrated that the presence of an α,β-unsaturated carbonyl moiety can contribute to cytotoxicity.[4] While (E)-pent-2-ene-1,5-diol lacks a carbonyl group, its unsaturated nature could still play a role in its interaction with cellular targets. The evaluation of various isomers and substituted analogs is necessary to build a clear SAR for cytotoxicity.

Table 2: Hypothetical Cytotoxicity Profile of Pentenediol Analogs

AnalogTarget Cell LinesExpected IC50 Range (µM)Key Structural Determinants
(E)-Pent-2-ene-1,5-diole.g., HCT-116, MCF-7, A549> 50Baseline cytotoxicity.
(E)-Pent-2-ene-1,5-diale.g., HCT-116, MCF-7, A54910 - 50Introduction of reactive aldehyde groups.[2]
Substituted AnalogsVarious cancer cell linesVariableDependent on the nature and position of substituents.
Enzyme Inhibition

The structural motifs present in (E)-pent-2-ene-1,5-diol and its analogs make them potential candidates for enzyme inhibition. The hydroxyl groups can participate in hydrogen bonding with amino acid residues in an enzyme's active site, while the hydrophobic carbon chain can engage in van der Waals interactions. The double bond can also influence binding affinity and specificity.

For instance, unsaturated 1,2-diols have been shown to act as mechanism-based inactivators of diol dehydratase.[2] This suggests that the combination of unsaturation and specific hydroxyl group positioning can lead to potent and selective enzyme inhibition. Further investigation into the effects of these analogs on other enzyme classes, such as kinases, proteases, or lipases, is warranted.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Experimental Workflow

MTT_Pathway MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Reduction Formazan Formazan (Purple, insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Quantification

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the (E)-pent-2-ene-1,5-diol analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [6]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

The exploration of (E)-pent-2-ene-1,5-diol and its analogs presents a promising avenue for the discovery of novel bioactive molecules. The existing body of knowledge on aliphatic diols suggests that structural modifications, particularly to the carbon chain length and the position of the hydroxyl groups and the double bond, will significantly impact their antimicrobial and cytotoxic properties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of pentenediol analogs. This will enable the construction of a comprehensive structure-activity relationship database, which is essential for the rational design of more potent and selective compounds. Furthermore, elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for their potential development as therapeutic agents.

References

  • Anzai, J., et al. (2008). Mechanism-based inactivation of coenzyme B12-dependent diol dehydratase by 3-unsaturated 1,2-diols and thioglycerol. Journal of Biochemistry, 144(3), 335-342.
  • ChemBK. (2024). (E)-pent-2-ene-1,5-diol. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • Ojima, I., et al. (2010). Structure-activity relationship of C5-curcuminoids and synthesis of their molecular probes thereof. Bioorganic & Medicinal Chemistry, 18(4), 1493-1506.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • KIT - IBG. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

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  • Akedo, M., Sinskey, A. J., & Gomez, R. (1977). Antimicrobial action of aliphatic diols and their esters. Journal of Food Science, 42(3), 699-701.

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Comparative

Analytical Methods for the Quantification of (E)-pent-2-ene-1,5-diol: A Comparative Guide

As a Senior Application Scientist, selecting the optimal analytical workflow for a target molecule requires a deep understanding of its physicochemical properties. (E)-pent-2-ene-1,5-diol (also known as trans-2-pentene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical workflow for a target molecule requires a deep understanding of its physicochemical properties. (E)-pent-2-ene-1,5-diol (also known as trans-2-pentene-1,5-diol) is a highly polar, unsaturated aliphatic diol frequently utilized as a critical building block in complex organic syntheses, including the total synthesis of Aflastatin A[1], and in the formulation of high-performance polymers[].

Quantifying this compound presents two distinct analytical bottlenecks:

  • High Polarity & Boiling Point : With a boiling point of 245.1°C[], direct gas chromatography (GC) leads to severe peak tailing due to hydrogen bonding between the free hydroxyl (-OH) groups and the column's stationary phase.

  • Spectroscopic Invisibility : The isolated trans-double bond exhibits only a weak π→π∗ transition in the deep UV range (e.g., ~208 nm)[3]. Relying on High-Performance Liquid Chromatography with UV detection (HPLC-UV) at this wavelength results in poor signal-to-noise ratios and severe solvent interference.

To overcome these challenges, this guide objectively compares two field-proven, self-validating methodologies: GC-FID with Silylation and HPLC-CAD (Charged Aerosol Detection) .

Analytical Decision Workflow

The choice between GC and HPLC platforms should be dictated by your sample matrix and throughput requirements.

AnalyticalDecision Start (E)-pent-2-ene-1,5-diol Sample Matrix Decision Matrix & Sensitivity Assessment Start->Decision GC Gas Chromatography (GC-FID/MS) Decision->GC Volatile/Organic Matrix LC Liquid Chromatography (HPLC-CAD/ELSD) Decision->LC Aqueous Matrix Deriv Silylation (BSTFA + 1% TMCS) GC->Deriv Direct Direct Injection (Aqueous/Polar) LC->Direct GC_Result High Resolution Trace Level LOD Deriv->GC_Result LC_Result Universal Response No Derivatization Direct->LC_Result

Decision matrix for selecting the optimal quantification method for (E)-pent-2-ene-1,5-diol.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the available analytical methods.

ParameterMethod A: GC-FID (Derivatized)Method B: HPLC-CAD (Direct)Legacy: HPLC-UV (205 nm)
Analyte State Di-TMS EtherUnderivatizedUnderivatized
Sample Prep Time ~45 minutes< 10 minutes< 10 minutes
Sensitivity (LOD) 0.5 µg/mL2.0 µg/mL> 50 µg/mL
Linearity ( R2 ) > 0.999 (Linear fit)> 0.995 (Quadratic fit)> 0.990 (Linear fit)
Matrix Tolerance Low (Requires anhydrous conditions)High (Aqueous compatible)Moderate (Solvent cutoff limits)
Primary Use Case High-purity synthesis QCBiological or aqueous samplesQuick, low-cost screening

Method A: GC-FID via Silylation (High-Resolution Standard)

Causality & Mechanism

To analyze (E)-pent-2-ene-1,5-diol via GC without peak degradation, the polar hydroxyl groups must be masked. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS)[4]. This reaction replaces the active hydrogen atoms with non-polar trimethylsilyl (TMS) groups, drastically lowering the boiling point and ensuring sharp, symmetrical peaks.

Derivatization Diol Underivatized Diol (High Boiling Point) Reagent BSTFA + 1% TMCS 70°C, 30 min Diol->Reagent TMS Di-TMS Ether (Volatile, Symmetrical Peaks) Reagent->TMS

Chemical derivatization pathway of (E)-pent-2-ene-1,5-diol using BSTFA/TMCS.

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh 10 mg of the sample and dissolve in 10 mL of anhydrous pyridine (1 mg/mL). Note: Moisture must be strictly excluded to prevent quenching of the silylation reagent.

  • Internal Standard (IS) Addition : Add 100 µL of a 1 mg/mL 1,4-butanediol solution (in pyridine) to 1 mL of the sample extract.

  • Derivatization : Transfer 100 µL of this mixture to a 2 mL GC autosampler vial. Add 100 µL of BSTFA + 1% TMCS[4].

  • Incubation : Seal the vial with a PTFE-lined cap and heat in a dry block at 70°C for 30 minutes.

  • Dilution : Allow the vial to cool to room temperature, then dilute with 800 µL of anhydrous hexane.

  • Instrumental Analysis :

    • Column : HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Injector/Detector : Split injection (10:1) at 250°C; FID set to 280°C.

  • System Suitability (Self-Validation) : Inject a derivatized blank (pyridine + BSTFA) to confirm the absence of reagent ghost peaks. The resolution ( Rs​ ) between the IS and the target analyte must be 1.5. The peak tailing factor ( Tf​ ) must be 1.2, confirming complete derivatization.

Method B: HPLC-CAD (Direct Aqueous Alternative)

Causality & Mechanism

When the sample matrix is aqueous (e.g., fermentation broths or biological assays), GC derivatization becomes highly impractical. Because the unsaturated diol lacks a strong chromophore[3], we bypass UV detection entirely. Instead, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is utilized[5]. CAD measures the charge transferred to residual aerosol particles after the mobile phase evaporates, providing a universal response proportional to analyte mass, completely independent of optical properties.

Step-by-Step Protocol
  • Sample Preparation : Dissolve the sample in a 90:10 Water:Acetonitrile mixture to a target concentration of 0.5 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration : Purge the HPLC-CAD system with volatile mobile phases (LC-MS grade Water and Acetonitrile). Do not use non-volatile buffers (e.g., phosphates), as they will permanently foul the CAD detector.

  • Chromatographic Separation :

    • Column : Polar-embedded C18 column (e.g., Waters Atlantis T3, 150 × 4.6 mm, 3 µm) to ensure adequate retention of the polar diol.

    • Flow Rate : 0.8 mL/min.

    • Gradient Program : 0–2 min (100% Water), 2–10 min (linear ramp to 50% Acetonitrile), 10–15 min (hold at 50% Acetonitrile).

    • Injection Volume : 10 µL.

  • CAD Detection Parameters : Set the nebulizer temperature to 35°C. This lower temperature is critical for semi-volatile diols to prevent the analyte from evaporating alongside the mobile phase. Set the data collection rate to 10 Hz.

  • System Suitability (Self-Validation) : Inject a calibration standard at the Limit of Quantification (LOQ). The Signal-to-Noise (S/N) ratio must be 10. Because CAD response dynamics are inherently non-linear over wide concentration ranges, you must validate the calibration curve using a quadratic regression model; the coefficient of determination ( R2 ) must be 0.995.

References

  • CAS 25073-26-1 ((E)-Pent-2-ene-1,5-diol) | Source: BOC Sciences | []

  • Total Synthesis of Aflastatin A | Source: Journal of the American Chemical Society | 1[1]

  • Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection | Source: NIH / PubMed | 3[3]

  • 3,4-Hexanediol | 922-17-8 (Proxy for Diol Derivatization) | Source: Benchchem |4[4]

  • (R)-(+)-1,2-Epoxytetradecane (Proxy for CAD/ELSD Diol Analysis) | Source: Benchchem | 5[5]

Sources

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